In-Depth Technical Guide: Strategic Application of Boc-D-His(Trt)-OH in Peptide Synthesis
Executive Summary The synthesis of histidine-containing peptides presents unique chemical challenges due to the nucleophilic and basic nature of the imidazole side chain. For drug development professionals engineering pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of histidine-containing peptides presents unique chemical challenges due to the nucleophilic and basic nature of the imidazole side chain. For drug development professionals engineering protease-resistant therapeutics, incorporating D-amino acids is a proven strategy to extend in vivo half-life. This whitepaper provides a comprehensive mechanistic analysis and validated experimental protocols for utilizing Boc-D-His(Trt)-OH , a dual-protected chiral building block. By mastering the orthogonal cleavage logic of the tert-butoxycarbonyl (Boc) and trityl (Trt) groups, researchers can suppress racemization, prevent branching side-reactions, and streamline solid-phase peptide synthesis (SPPS) workflows.
Nomenclature, Stereochemistry, and CAS Disambiguation
A common point of confusion in peptide chemistry procurement is the conflation of stereoisomers and their respective Chemical Abstracts Service (CAS) registry numbers. To ensure scientific accuracy, it is critical to disambiguate the D- and L-enantiomers [1][3].
While both enantiomers share the identical molecular weight of 497.58 g/mol and molecular formula (C₃₀H₃₁N₃O₄), CAS 32926-43-5 strictly refers to the naturally occurring L-isomer (Boc-His(Trt)-OH). The synthetic D-isomer (Boc-D-His(Trt)-OH), which is essential for developing metabolically stable peptidomimetics, is registered under CAS 393568-74-6 [3].
Quantitative Data: Physicochemical Properties
Property
Boc-D-His(Trt)-OH
Boc-His(Trt)-OH
Enantiomer
D-Isomer (R-configuration)
L-Isomer (S-configuration)
CAS Number
393568-74-6
32926-43-5
Molecular Weight
497.58 g/mol
497.58 g/mol
Molecular Formula
C₃₀H₃₁N₃O₄
C₃₀H₃₁N₃O₄
Primary Application
Protease-resistant D-peptides
Standard SPPS & Peptidomimetics
Cleavage Reagent
Trifluoroacetic Acid (TFA)
Trifluoroacetic Acid (TFA)
Mechanistic Logic of Dual Protection (Boc/Trt)
The Histidine Challenge
The imidazole ring of histidine contains both a basic pyridine-like nitrogen (π) and a nucleophilic pyrrole-like nitrogen (τ). If left unprotected during SPPS, the imidazole ring will rapidly attack activated carboxyl groups (causing peptide branching) or abstract the α-proton of the activated amino acid, leading to catastrophic racemization (epimerization) [2].
The Trityl (Trt) Shielding Mechanism
To neutralize this threat, the bulky triphenylmethyl (Trityl/Trt) group is conjugated to the imidazole nitrogen. The causality here is purely steric: the massive spatial footprint of the three phenyl rings acts as a physical shield, preventing incoming electrophiles from accessing the imidazole nitrogens. Furthermore, the electron-withdrawing nature of the protecting scheme suppresses the basicity of the ring, effectively halting base-catalyzed racemization during the coupling phase [2].
Logic of dual Boc/Trt protection in preventing histidine racemization and side reactions.
Strategic Application: N-Terminal Capping in Fmoc-SPPS
While Boc-amino acids are natively used in Boc-SPPS (requiring hazardous HF cleavage), Boc-D-His(Trt)-OH is frequently deployed as a strategic N-terminal capping residue in standard Fmoc-SPPS workflows.
The Causality: Both the N-α-Boc group and the side-chain Trt group are highly acid-labile. By placing Boc-D-His(Trt)-OH at the final N-terminal position, researchers bypass the need for a final Piperidine deprotection step. Instead, the final Trifluoroacetic Acid (TFA) cleavage cocktail simultaneously strips the N-terminal Boc group, removes the Trt group, and cleaves the peptide from the resin in a single, highly efficient step.
This self-validating protocol outlines the methodology for coupling Boc-D-His(Trt)-OH at the N-terminus of an Fmoc-synthesized peptide, followed by global deprotection.
Phase 1: In Situ Activation and Coupling
Note: Pre-activation of histidine derivatives must be strictly minimized (< 2 minutes) to prevent the formation of racemization-prone intermediate species.
Resin Swelling: Swell the Fmoc-deprotected peptide-resin (free N-terminus) in N,N-Dimethylformamide (DMF) for 20 minutes. Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive amine sites.
Reagent Preparation: In a clean vial, dissolve 4.0 equivalents of Boc-D-His(Trt)-OH and 3.9 equivalents of HATU in a minimal volume of DMF.
Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. Immediately transfer the activated mixture to the resin vessel.
Coupling: Agitate gently at room temperature for 60–90 minutes. Causality: The extreme steric bulk of the Trt group slows coupling kinetics; therefore, extended coupling times or double-coupling strategies are recommended to ensure >99% yield.
Washing: Drain the vessel and wash the resin sequentially with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Phase 2: Global Cleavage and Carbocation Scavenging
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v).
Acidolysis: Submerge the resin in the cleavage cocktail and agitate for 2.5 hours at room temperature.
Causality of Scavengers: The acidolysis of the Trt group generates a highly stable, resonance-stabilized trityl cation. If left unchecked, this carbocation will irreversibly alkylate electron-rich residues (e.g., Tryptophan, Tyrosine). TIS acts as a potent hydride donor, quenching the trityl cation into inert triphenylmethane.
Precipitation: Filter the cleaved peptide solution into cold diethyl ether (-20°C) to precipitate the crude, fully unprotected D-His-peptide. Centrifuge and wash the pellet twice with cold ether.
Workflow for N-terminal incorporation of Boc-D-His(Trt)-OH and simultaneous TFA cleavage.
Applications in Drug Development
The strategic incorporation of Boc-D-His(Trt)-OH is pivotal in modern pharmacology. Because endogenous human proteases are stereospecific to L-amino acids, substituting a critical L-His with D-His renders the peptide highly resistant to proteolytic degradation [4]. This technique is widely utilized in the development of:
Antimicrobial Peptides (AMPs): Enhancing stability in serum without sacrificing the cationic charge required for bacterial membrane disruption.
Metalloprotease Inhibitors: Utilizing the D-imidazole ring to precisely coordinate with zinc ions in enzyme active sites, locking the enzyme in an inactive state.
Receptor Agonists/Antagonists: Modulating the spatial orientation of the peptide backbone to achieve higher binding affinity to target GPCRs.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 51340373, Boc-D-His(Trt)-OH". PubChem. URL:[Link]
Exploratory
Optimizing Peptide Synthesis: A Comprehensive Solubility Profile of Boc-D-His(Trt)-OH in DMF and DCM
Introduction: The Strategic Role of Boc-D-His(Trt)-OH In the development of metabolically stable peptidomimetics and protease-resistant therapeutics, the incorporation of D-amino acids is a foundational strategy. Boc-D-H...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Boc-D-His(Trt)-OH
In the development of metabolically stable peptidomimetics and protease-resistant therapeutics, the incorporation of D-amino acids is a foundational strategy. Boc-D-His(Trt)-OH (CAS: 393568-74-6) is a highly specialized chiral building block featuring a dual-protection scheme: a tert-butoxycarbonyl (Boc) group at the N-terminus and a bulky triphenylmethyl (trityl/Trt) group on the imidazole side chain[1].
As an application scientist overseeing solid-phase peptide synthesis (SPPS) workflows, I frequently encounter coupling failures stemming from poor solvation. The imidazole ring of unprotected histidine is notorious for forming dense intermolecular hydrogen-bonding networks, rendering it highly insoluble. The strategic addition of the trityl group not only prevents unwanted side reactions like imidazole ring alkylation but fundamentally alters the molecule's physical chemistry, shattering its crystalline lattice to grant superior solubility in organic solvents[1][2].
Mechanistic Insights into Solvation: DMF vs. DCM
Understanding the causality behind solvent selection is critical for optimizing coupling efficiency and minimizing epimerization.
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent and the undisputed gold standard for SPPS. Its high dielectric constant effectively solvates the polar peptide backbone and stabilizes the highly reactive O-acylisourea intermediates formed during activation. Boc-D-His(Trt)-OH exhibits exceptional solubility in DMF, ensuring homogeneous reaction kinetics.
Dichloromethane (DCM): While less polar than DMF, DCM possesses unmatched swelling properties for standard polystyrene-based resins. The immense lipophilic bulk of the trityl and tert-butyl groups on Boc-D-His(Trt)-OH grants it excellent solubility in DCM[1]. We often utilize DCM as a co-solvent to maximize resin swelling during the coupling of sterically hindered sequences.
Quantitative Solubility and Physicochemical Data
To facilitate precise stoichiometric calculations in your automated or manual synthesizers, the quantitative parameters of Boc-D-His(Trt)-OH are summarized below. (Note: The scalar physicochemical properties, such as solubility in achiral solvents, are identical between the D-enantiomer and its L-counterpart, CAS 32926-43-5)[3].
Do not treat solvation as a passive step. The following protocol is designed as a self-validating system; each step inherently verifies the success of the preceding one to ensure maximum coupling yield.
Step 1: Gravimetric Preparation
Action: Weigh 3.0 to 5.0 equivalents of Boc-D-His(Trt)-OH relative to your resin loading capacity[4].
Causality: An excess is mandatory to drive the pseudo-first-order coupling reaction to completion, overcoming the steric hindrance imposed by the massive trityl protecting group.
Step 2: Primary Solvation
Action: Dissolve the powder in a minimum volume of peptide-synthesis grade DMF to achieve a concentration of 0.2 M to 0.5 M. Vortex gently until optically clear.
Causality: DMF ensures complete disruption of any residual intermolecular forces. If the solution remains cloudy, it indicates moisture contamination or degraded reagent, halting a doomed synthesis before it begins.
Step 3: In Situ Activation
Action: Add your coupling reagents (e.g., DIC and OxymaPure) directly to the DMF solution. Allow 2-3 minutes for pre-activation.
Causality: Pre-activating in DMF prevents the precipitation of the active ester. The trityl group protects the imidazole nitrogen from reacting with the activated carboxylate, preventing catastrophic chain termination.
Step 4: Resin Coupling
Action: Transfer the activated solution to the resin vessel. If the resin is highly cross-linked polystyrene, add 10-20% v/v DCM to the reaction mixture.
Causality: The addition of DCM forces the resin matrix to expand to its maximum volume, exposing buried primary amines to the bulky activated Boc-D-His(Trt)-OH complex.
Step 5: Alternating Wash Cycle
Action: Upon completion (typically 60-120 minutes), drain the reaction vessel and wash the resin sequentially with DMF (3x) and DCM (3x)[5].
Causality: This is the "sponge effect." DMF strips away polar byproducts (like urea derivatives from DIC). Alternating with DCM rapidly swells and shrinks the resin pores, mechanically flushing out trapped, unreacted lipophilic Boc-D-His(Trt)-OH molecules[5].
Workflow Visualization
Figure 1: Workflow for solvation, activation, and coupling of Boc-D-His(Trt)-OH in SPPS.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Boc-D-His(Trt)-OH
Executive Summary This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-α-Boc-N-im-Trityl-D-histidine (Boc-D-His(Trt)-OH). As a critical building block in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-α-Boc-N-im-Trityl-D-histidine (Boc-D-His(Trt)-OH). As a critical building block in solid-phase peptide synthesis (SPPS), the unambiguous structural confirmation of this raw material is paramount to ensuring the integrity of the final peptide product.[1] This document delves into the characteristic spectral signatures of the tert-butyloxycarbonyl (Boc), triphenylmethyl (Trityl), and D-histidine moieties, offering researchers and drug development professionals a detailed framework for spectral interpretation, quality control, and troubleshooting. We will explore the causality behind observed chemical shifts and coupling patterns, present a validated experimental protocol, and summarize key data for rapid reference.
Introduction: The Structural Significance of Boc-D-His(Trt)-OH
In the intricate world of peptide synthesis, protecting groups are essential tools that prevent unwanted side reactions at reactive functional groups. Boc-D-His(Trt)-OH employs a dual protection strategy:
The Boc Group: Protects the α-amino group of the histidine backbone. It is stable under a wide range of conditions but is easily removed with mild acid, making it a cornerstone of the "Boc-SPPS" methodology.[2]
The Trityl (Trt) Group: Protects the imidazole nitrogen of the histidine side chain. The bulky trityl group effectively prevents side reactions like N-acylation and minimizes the risk of racemization at the α-carbon, a known issue with histidine derivatives.[3]
The use of the D-enantiomer is often strategic, designed to enhance the metabolic stability of the final peptide therapeutic by making it resistant to degradation by natural proteases.[1] Given this complexity, NMR spectroscopy serves as the gold-standard analytical technique, providing a non-destructive, atom-level confirmation of the molecule's identity, purity, and structural integrity.
It is important to note that in a standard achiral NMR solvent, the spectrum of Boc-D-His(Trt)-OH is identical to that of its L-enantiomer. Confirmation of stereochemistry typically requires other methods like optical rotation or NMR analysis with a chiral solvating agent.
Core Principles of NMR Analysis for Boc-D-His(Trt)-OH
The chemical shift (δ) of a nucleus in NMR is determined by its local electronic environment. Electron-withdrawing groups (like carbonyls or aromatic rings) deshield a nucleus, shifting its signal downfield (to a higher ppm value). Electron-donating groups and aliphatic chains shield nuclei, shifting them upfield (to a lower ppm value). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing crucial connectivity information.
The choice of deuterated solvent is critical, as it can influence the chemical shifts of exchangeable protons (like -OH and -NH) and affect the overall resolution.[4][5] Common solvents for this molecule include Chloroform-d (CDCl₃) and DMSO-d₆.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of Boc-D-His(Trt)-OH can be logically dissected into four distinct regions corresponding to its primary structural components.
The Protecting Groups: Boc and Trityl
Trityl (Trt) Group (δ ~7.10 - 7.50 ppm): The fifteen protons of the three phenyl rings of the trityl group are the most downfield signals, aside from exchangeable protons. Due to their similar chemical environments and complex coupling, they typically appear as a broad, overlapping multiplet in the aromatic region.[6] Their strong deshielding is a direct result of the aromatic ring currents.
Boc Group (δ ~1.3 - 1.5 ppm): The nine protons of the tert-butyl group are chemically and magnetically equivalent. This results in the most characteristic and unambiguous signal in the spectrum: a sharp, intense singlet integrating to 9H.[2] Its upfield position is typical for shielded, aliphatic protons. The presence of this singlet is definitive proof of successful N-Boc protection.
The Histidine Backbone
α-Proton (Hα) (δ ~4.2 - 4.5 ppm): This proton is attached to the chiral center. It is deshielded by the adjacent carboxylic acid and amide functionalities. It is coupled to the two β-protons, and its signal typically appears as a doublet of doublets (dd).
β-Protons (Hβ) (δ ~2.8 - 3.1 ppm): The two protons on the β-carbon are diastereotopic. This means they are in chemically non-equivalent environments due to the adjacent chiral center. Therefore, they appear as two separate signals, each typically a doublet of doublets (dd) from coupling to Hα and to each other (geminal coupling).
Amide Proton (NH) (δ ~5.0 - 5.5 ppm): The chemical shift of the Boc-NH proton can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet or a doublet if coupling to Hα is resolved.
The Imidazole Ring
Imidazole Protons (C2-H and C5-H) (δ ~6.5 - 7.7 ppm): The histidine side chain contains two aromatic protons on the imidazole ring. The C2-H proton (between the two nitrogens) is generally more deshielded and appears further downfield than the C5-H proton.[7][8] In many spectra, they appear as two distinct singlets, though their exact positions can be sensitive to solvent and pH.[9]
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
Carboxyl & Carbonyl Carbons (δ ~170 - 180 ppm): The carboxylic acid carbon of the histidine backbone and the carbonyl carbon of the Boc group appear far downfield. The Boc carbonyl is typically around 155 ppm.[2]
Aromatic Carbons (δ ~120 - 145 ppm): This region contains the signals for the 18 carbons of the trityl group's phenyl rings and the 3 carbons of the imidazole ring. The trityl quaternary carbon (C(Ph)₃) is also found in this region, often around 75 ppm.
Histidine Backbone Carbons (δ ~28 - 80 ppm): This region includes the Boc quaternary carbon (~80 ppm), the α-carbon (~55 ppm), the β-carbon (~30 ppm), and the three equivalent methyl carbons of the Boc group (~28 ppm).[2]
Summary of NMR Data
The following tables summarize the expected chemical shifts for Boc-D-His(Trt)-OH. Note that values are approximate and can vary based on the solvent and instrument frequency.
This protocol provides a self-validating method for preparing and analyzing a sample of Boc-D-His(Trt)-OH.
A. Materials & Equipment
Boc-D-His(Trt)-OH sample (5-10 mg)
High-quality 5 mm NMR tube
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Glass vial
Pasteur pipette and glass wool (for filtration)
Vortex mixer
NMR Spectrometer (400 MHz or higher recommended)
B. Step-by-Step Procedure
Weighing: Accurately weigh 5-10 mg of the Boc-D-His(Trt)-OH into a clean, dry glass vial. Precision is key for potential future purity calculations.
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required if solubility is poor and will allow observation of the COOH proton.
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is required for high-resolution spectra.
Filtration & Transfer: To remove any dust or particulate matter, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube. [10]This step is vital to achieve sharp, well-defined peaks.
Capping: Securely cap the NMR tube to prevent solvent evaporation, which would change the sample concentration over time.
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum first to check the sample and shimming. Following this, acquire a ¹³C spectrum and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm proton-proton and proton-carbon connectivities, respectively.
Conclusion
The ¹H and ¹³C NMR spectra of Boc-D-His(Trt)-OH offer a rich tapestry of information that, when correctly interpreted, provide unambiguous confirmation of its structure. The key signatures—the intense 9H singlet of the Boc group, the complex 15H multiplet of the trityl group, and the distinct signals of the histidine backbone and imidazole ring—serve as a reliable fingerprint for identity and purity assessment. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize NMR spectroscopy in their peptide synthesis workflows, ensuring the quality and integrity of their starting materials and, ultimately, their final products.
References
BenchChem. (2025).
BenchChem. (2025). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis.
BenchChem. (2025). A Comparative Guide to the NMR Analysis of Boc-Protected PEG Linkers.
Gisela, P., & Annila, A. (2012). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High pH. The Journal of Physical Chemistry B, 116(8), 2561–2566.
Mitsuru, K., et al. (1976). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Journal of Biochemistry, 80(5), 999-1010.
She, T., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. The Journal of Physical Chemistry B, 115(2), 373-383.
Pearson+. (n.d.).
Patel, D. J., et al. (1975). Assignment of the imidazole ring nitrogen protons of histidine 48 in the proton NMR spectrum of ribonuclease A in water solution. Biochimica et Biophysica Acta (BBA) - Protein Structure, 400(2), 275-282.
Kawabata, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1982.
Li, M., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012-3018.
Li, M., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF.
Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.
PubChem. (n.d.). Boc-D-His(Trt)-OH.
Dideu Medichem. (2025). Boc-D-His(Trt)-OH or N-[(1,1-dimethylethoxy)carbonyl]-1-(triphenylmethyl)-D-histidine. ECHEMI.
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
The Physicochemical Stability and Storage Dynamics of Boc-D-His(Trt)-OH: A Technical Whitepaper
Abstract: Boc-D-His(Trt)-OH (CAS: 393568-74-6) is a critical chiral building block in solid-phase peptide synthesis (SPPS), particularly for assembling peptidomimetics and enzyme inhibitors requiring precise D-histidine...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
Boc-D-His(Trt)-OH (CAS: 393568-74-6) is a critical chiral building block in solid-phase peptide synthesis (SPPS), particularly for assembling peptidomimetics and enzyme inhibitors requiring precise D-histidine incorporation[1]. The dual-protection strategy—utilizing a tert-butoxycarbonyl (Boc) group at the N-terminus and a triphenylmethyl (Trt) group on the imidazole nitrogen—provides excellent synthetic versatility but introduces specific stability considerations. This whitepaper details the mechanistic causality of its degradation, optimal storage parameters, and self-validating quality control protocols.
Mechanistic Basis of Stability and Degradation
The structural integrity of Boc-D-His(Trt)-OH relies on the stability of its protective groups under ambient and storage conditions. As a Senior Application Scientist, I emphasize that understanding why a compound degrades is prerequisite to preventing it.
The Vulnerability of the Trityl (Trt) Group
The trityl group protects the imidazole ring from unwanted alkylation and oxidation during peptide chain elongation[1][]. However, the Trt-nitrogen bond is susceptible to acid-catalyzed hydrolysis. Exposure to ambient atmospheric moisture, which often absorbs ambient CO₂, can create a weakly acidic microenvironment on the surface of the solid powder. Over time, this leads to premature detritylation, yielding free D-histidine derivatives and triphenylmethanol as impurities.
Boc Group Integrity
The N-terminal Boc group is generally stable under basic and neutral conditions but is highly acid-labile. While less sensitive to ambient moisture than the Trt group, prolonged exposure to elevated temperatures (>25°C) in the presence of trace moisture can induce autocatalytic degradation, releasing isobutylene and carbon dioxide.
Chiral Integrity (Racemization)
Maintaining the D-enantiomeric purity (≥99% ee) is paramount[1]. The bulky Trt group sterically hinders the alpha-carbon, significantly reducing the propensity for base-catalyzed racemization compared to unprotected histidine. However, improper storage in partially solubilized states (e.g., condensation inside the vial) can facilitate proton abstraction, compromising chiral purity.
Optimal Storage Conditions and Shelf Life
Based on the thermodynamic vulnerabilities outlined above, the storage of Boc-D-His(Trt)-OH must strictly control temperature, moisture, and light.
Temperature: Long-term storage must be maintained at 2°C to 8°C (refrigeration)[]. For extended archiving (>12 months), storage at -20°C is highly recommended to arrest kinetic degradation pathways.
Atmosphere: The compound must be stored under an inert gas (Argon or Nitrogen) to displace atmospheric moisture and oxygen.
Container: Amber glass or opaque high-density polyethylene (HDPE) vials with PTFE-lined caps are required to prevent photo-oxidation and moisture ingress.
Shelf Life: When stored under these rigorously controlled conditions, Boc-D-His(Trt)-OH exhibits a validated shelf life of 24 months [1].
Table 1: Stability Matrix of Boc-D-His(Trt)-OH
Storage Condition
Temperature
Moisture Exposure
Expected Shelf Life
Primary Degradation Risk
Optimal (Long-term)
-20°C
Sealed, Argon flush
> 24 months
Negligible
Standard (Short-term)
2°C to 8°C
Sealed, Desiccated
24 months
Trace detritylation
Ambient (Benchtop)
20°C to 25°C
Ambient humidity
< 3 months
Hydrolysis (Trt loss), clumping
Stress Condition
40°C
High humidity (>75%)
< 2 weeks
Severe hydrolysis, racemization
Self-Validating Quality Control Workflow
To ensure the trustworthiness of the reagent prior to SPPS, a self-validating analytical protocol must be executed. This protocol verifies both chemical and chiral purity.
Step-by-Step Analytical Protocol
Step 1: Visual and Gravimetric Inspection
Equilibrate the sealed vial to room temperature in a desiccator for 2 hours prior to opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, initiating hydrolysis.
Inspect the powder. It should be a white to off-white, free-flowing solid[]. Clumping indicates moisture ingress.
Dissolve 50 mg of the sample in anhydrous methanol.
Perform volumetric KF titration.
Validation threshold: Water content must be ≤ 0.5%. Higher values mandate lyophilization or rejection.
Step 3: Chromatographic Profiling (RP-HPLC)
Prepare a 1 mg/mL solution in LC-MS grade Acetonitrile/Water (50:50).
Utilize a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).
Monitor at 210 nm and 254 nm.
Validation threshold: Purity must be ≥ 98.0%[3]. The presence of a peak corresponding to triphenylmethanol indicates Trt degradation.
Step 4: Chiral Purity Verification
Utilize a chiral stationary phase (e.g., Chiralpak IC) under normal phase conditions (Hexane/IPA) to resolve D- and L-enantiomers.
Validation threshold: Enantiomeric excess (ee) must be ≥ 99.0%[1].
Workflow Visualization
Caption: Self-validating Quality Control workflow for Boc-D-His(Trt)-OH prior to SPPS integration.
Conclusion
The successful deployment of Boc-D-His(Trt)-OH in high-yield peptide synthesis is entirely dependent on rigorous supply chain and laboratory storage management. By understanding the acid-labile nature of the Trt and Boc protecting groups, and implementing strict temperature (2-8°C) and moisture controls, researchers can confidently maintain the reagent's 24-month shelf life and ensure the integrity of downstream biological assays and therapeutic developments.
References
IndiaMART. "Pharma Grade Boc-D-His(Trt)-OH, CAS 393568-74-6, Powder, ≥98.0%." IndiaMART. Available at:[Link]
Thermal Stability and Melting Point Determination of Boc-D-His(Trt)-OH: A Comprehensive Technical Guide
Introduction and Structural Rationale In the synthesis of complex peptides and engineered proteins, the protection strategy of histidine residues is critical due to the nucleophilic nature of the imidazole side chain. Bo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Rationale
In the synthesis of complex peptides and engineered proteins, the protection strategy of histidine residues is critical due to the nucleophilic nature of the imidazole side chain. Boc-D-His(Trt)-OH (CAS: 393568-74-6) is a highly specialized D-histidine derivative utilizing a dual-protection strategy [1]. The tert-butoxycarbonyl (Boc) group protects the N-terminus, while the bulky triphenylmethyl (Trt) group shields the imidazole nitrogen [2].
As a Senior Application Scientist, I emphasize that understanding the thermal stability of this compound is not merely a quality control exercise—it dictates the boundary conditions for coupling reactions, storage, and deprotection kinetics. The steric hindrance provided by the Trt group prevents unwanted side reactions (such as racemization or branching) but also significantly alters the solid-state thermal behavior of the amino acid [1, 2].
Mechanistic Causality of Thermal Stability
The thermal degradation of Boc-D-His(Trt)-OH typically proceeds through a well-defined sequential pathway:
Boc Cleavage: The Boc group is thermally labile. At elevated temperatures, it undergoes an intramolecular elimination reaction, releasing isobutylene and carbon dioxide.
Trityl Dissociation: The Trt-imidazole bond is relatively stable at ambient conditions but will homolytically or heterolytically cleave upon high thermal stress, leading to the release of triphenylmethane derivatives.
Melting vs. Decomposition: Because the Boc group often begins to degrade near the compound's melting transition, the observed "melting point" is frequently a decomposition point (
Td
). Therefore, relying solely on traditional capillary melting point apparatuses can yield ambiguous results. A self-validating system requires orthogonal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Quantitative Thermal Data
The following table summarizes the expected thermal and physicochemical properties of Boc-D-His(Trt)-OH based on high-purity (>97%) analytical standards [1, 2].
Parameter
Value / Description
Analytical Method
CAS Number
393568-74-6
-
Molecular Formula
C30H31N3O4
-
Molecular Weight
497.58 g/mol
Mass Spectrometry
Onset of Melting (
Tm
)
~145°C - 150°C (Decomp.)
DSC (10°C/min heating rate)
Onset of Mass Loss (
Td
)
~155°C
TGA (Nitrogen atmosphere)
Appearance
White to off-white solid
Visual Inspection
Experimental Protocols: A Self-Validating Workflow
To establish a trustworthy thermal profile, the following step-by-step methodology must be executed. This protocol ensures that thermal transitions (melting) are explicitly decoupled from mass-loss events (decomposition).
Causality: DSC measures heat flow, allowing us to identify endothermic melting transitions before exothermic degradation obscures the data.
Sample Preparation: Accurately weigh 2.0 - 3.0 mg of Boc-D-His(Trt)-OH into a standard aluminum DSC pan.
Crimping: Crimp the pan with a pinhole lid to allow evolved gases (e.g.,
CO2
from Boc degradation) to escape, preventing pan deformation and artifactual baseline shifts.
Purge Gas: Equilibrate the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.
Heating Program: Equilibrate at 25°C for 5 minutes. Ramp the temperature at 10°C/min from 25°C to 200°C.
Data Analysis: Integrate the first major endothermic peak to determine the onset temperature (
Tm
).
Protocol B: Thermogravimetric Analysis (TGA)
Causality: TGA quantifies mass loss. If mass loss coincides with the DSC endotherm, the "melting point" is definitively a decomposition event.
Sample Loading: Tare a platinum or alumina crucible. Load 5.0 - 10.0 mg of the sample.
Atmosphere: Use a Nitrogen purge (40 mL/min) to isolate thermal decomposition from combustion.
Thermal Ramp: Heat from 25°C to 300°C at 10°C/min.
Analysis: Calculate the first derivative of the mass loss curve (DTG) to pinpoint the exact onset temperature of Boc group volatilization.
Thermal Analysis Workflow Visualization
Multiplexed thermal analysis workflow for Boc-D-His(Trt)-OH characterization.
References
Exploratory
Isoelectric point and pKa values of Boc-protected D-histidine
An In-depth Technical Guide to the Isoelectric Point and pKa Values of Nα-Boc-D-Histidine Executive Summary Nα-tert-butyloxycarbonyl-D-histidine (Boc-D-histidine) is a cornerstone building block in modern solid-phase pep...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Isoelectric Point and pKa Values of Nα-Boc-D-Histidine
Executive Summary
Nα-tert-butyloxycarbonyl-D-histidine (Boc-D-histidine) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics with enhanced stability against enzymatic degradation. The physicochemical properties of this protected amino acid, specifically its acid dissociation constants (pKa) and isoelectric point (pI), are critical determinants of its behavior during synthesis, purification, and handling. The introduction of the Boc protecting group on the α-amino function fundamentally alters the molecule's ionization profile compared to its unprotected counterpart. This guide provides a comprehensive examination of the theoretical principles, experimental determination, and practical implications of the pKa and pI values of Boc-D-histidine for researchers and professionals in drug development and peptide chemistry.
Introduction: The Significance of Boc-D-Histidine in Peptide Therapeutics
The strategic incorporation of D-amino acids into peptide sequences is a well-established method for increasing their metabolic stability and oral bioavailability by conferring resistance to proteolysis. Histidine, with its unique imidazole side chain, often plays a crucial role in the biological activity of peptides, acting as a proton shuttle or a coordinating ligand in metalloenzymes.[1] Consequently, D-histidine and its derivatives are vital for the design of long-acting peptide drugs.
In chemical peptide synthesis, the protection of reactive functional groups is paramount to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function due to its stability under basic and nucleophilic conditions and its facile, orthogonal removal under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[2][3] Understanding the isoelectric point (pI)—the pH at which the molecule carries no net electrical charge—and the pKa values of the ionizable groups is essential for optimizing reaction conditions, developing purification protocols (e.g., chromatography), and controlling solubility.[4][5]
Theoretical Framework: The Physicochemical Impact of Boc Protection
The ionization behavior of Boc-D-histidine is best understood by first examining the parent amino acid, D-histidine. The stereochemistry (D- vs. L-) does not affect the pKa values.
Ionization of Unprotected D-Histidine
D-histidine possesses three ionizable groups:
α-Carboxyl group (-COOH)
Imidazole side chain
α-Amino group (-NH₂)
Under biological conditions, the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺).[1] The imidazole side chain, with a pKa near neutrality (~6.0), can exist in either a protonated (imidazolium) or neutral state, making it a key player in many enzymatic catalytic mechanisms.[6]
The pKa values for these groups are well-established, as summarized in the table below.
Ionizable Group
Approximate pKa
α-Carboxyl (pKa₁)
1.82
Imidazole Side Chain (pKaR)
6.00
α-Ammonium (pKa₂)
9.17
Table 1: Established pKa values for the functional groups of histidine.
The isoelectric point (pI) for an amino acid with an ionizable side chain is calculated by averaging the pKa values of the groups that bracket the neutral zwitterionic species. For histidine, the neutral form is bounded by the deprotonation of the imidazole ring (pKaR) and the deprotonation of the α-ammonium group (pKa₂).
At a physiological pH of ~7.4, histidine is therefore predominantly neutral but can be readily protonated, explaining its frequent role as a proton donor/acceptor.[7]
The Chemical Transformation and Its Consequences
The introduction of the Boc group converts the primary α-amino group into a tert-butyl carbamate.[8] This transformation has a profound effect: it removes the basicity of the α-amino nitrogen, thereby eliminating its ability to become protonated. The pKa of ~9.17 is no longer a feature of the molecule.
As a result, Nα-Boc-D-histidine has only two titratable functional groups in the typical pH range of 0-14:
α-Carboxyl group (-COOH)
Imidazole side chain
This simplification leads to a new theoretical pI. The molecule is neutral (zwitterionic) when the carboxyl group is deprotonated (-COO⁻) and the imidazole ring is protonated. Therefore, the pI is the average of the pKa values for these two groups.
This represents a dramatic acidic shift in the isoelectric point by over 3.6 pH units. This shift is a critical piece of information for any scientist working with this compound, as it dictates that the molecule will be negatively charged at neutral pH, unlike its unprotected precursor.
Experimental Protocol: Potentiometric Titration of Nα-Boc-D-Histidine
To empirically validate the theoretical pKa and pI values, a potentiometric titration is the method of choice. This technique involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base) is added incrementally. The resulting curve of pH versus volume of titrant reveals the buffering regions and equivalence points, from which the pKa and pI can be determined.[9][10]
Causality Behind Experimental Choices
Starting at Low pH: The sample is first acidified with a strong acid (e.g., HCl) to a pH below the lowest pKa (~1.82). This ensures that both the carboxyl and imidazole groups are fully protonated at the start of the titration, allowing for the observation of both deprotonation events.[10]
Use of a Strong Base Titrant: A standardized strong base (e.g., NaOH) is used to ensure that the reaction with the acidic protons of the analyte goes to completion with each addition, providing a clear and sharp pH transition at the equivalence points.[9]
Calibrated pH Meter: Accurate pH measurement is the foundation of this experiment. A recently calibrated, high-precision pH meter is non-negotiable for obtaining reliable data.
Step-by-Step Methodology
Preparation of Reagents:
Prepare a 0.1 M solution of Nα-Boc-D-histidine (MW: 255.28 g/mol ) in deionized, CO₂-free water.[11]
Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
Prepare a 0.1 M solution of hydrochloric acid (HCl).
Sample Setup:
Pipette 20 mL of the 0.1 M Nα-Boc-D-histidine solution into a 100 mL beaker.
Add a magnetic stir bar and place the beaker on a magnetic stir plate.
Immerse a calibrated pH electrode and a temperature probe into the solution, ensuring they do not interfere with the stir bar.
Initial Acidification:
Slowly add 0.1 M HCl to the stirred solution until the pH is stable at approximately 1.5. This ensures the molecule starts in its fully protonated, cationic form (+1 charge). Record the initial volume of acid added if necessary for precise calculations, though for pKa determination it is often sufficient to simply start the titration from this point.
Titration Procedure:
Fill a 50 mL burette with the standardized 0.1 M NaOH solution.
Record the initial pH of the acidified Boc-D-histidine solution.
Begin adding the NaOH titrant in small increments (e.g., 0.2 mL).
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of NaOH added.
Continue this process until the pH reaches approximately 11-12.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
Identify the two regions where the pH changes slowly upon addition of base (buffering regions). The midpoint of the first buffering region corresponds to pKa₁ (α-carboxyl). The midpoint of the second buffering region corresponds to pKaR (imidazole).
The isoelectric point (pI ) is the pH at the first equivalence point—the point of steepest inflection between the two buffering regions.[12] This can also be calculated by averaging the experimentally determined pKa₁ and pKaR.
Data Summary and Interpretation
The experimental results from the potentiometric titration are compared with the theoretical values for both the unprotected and protected forms of D-histidine.
Compound
pKa₁ (α-COOH)
pKaR (Imidazole)
pKa₂ (α-NH₃⁺)
Isoelectric Point (pI)
Net Charge at pH 7.0
D-Histidine
~1.82
~6.00
~9.17
~7.59
~Neutral
Nα-Boc-D-Histidine
~1.8-2.0
~6.0-6.2
N/A
~3.9-4.1
Negative (-1)
Table 2: Comparison of theoretical and expected experimental pKa and pI values.
The profound shift in the isoelectric point is the most significant consequence of Nα-Boc protection. This change has direct implications for laboratory practice:
Solubility: The minimum solubility for an amino acid derivative is typically observed at its pI. Therefore, Boc-D-histidine will be least soluble in highly acidic conditions (pH ~4), whereas unprotected histidine is least soluble at a neutral pH (~7.6).
Chromatography: In ion-exchange chromatography, the charge of the molecule determines its interaction with the stationary phase. At a neutral pH, Boc-D-histidine will bind to an anion-exchange column, while unprotected histidine would have little to no net charge and would not bind strongly.
Electrophoresis: During techniques like isoelectric focusing, Boc-D-histidine will migrate towards the acidic anode until it reaches the pH corresponding to its pI (~4), while unprotected histidine will migrate to a much more neutral position (~7.6).[4]
Visualization of Key Concepts
Visual aids are indispensable for conceptualizing both the experimental process and the underlying chemical principles.
Caption: Experimental workflow for potentiometric titration.
Caption: Predominant ionization states of Nα-Boc-D-Histidine.
Conclusion
The protection of D-histidine's α-amino group with a Boc moiety is a routine but impactful modification in peptide synthesis. It fundamentally alters the molecule's acid-base chemistry by eliminating one of its three ionizable groups. This leads to a significant acidic shift of the isoelectric point from ~7.59 for unprotected histidine to ~3.91 for Nα-Boc-D-histidine. This comprehensive understanding, validated by straightforward experimental techniques like potentiometric titration, is not merely academic. It provides an essential predictive framework that enables researchers, scientists, and drug development professionals to rationally design purification strategies, optimize reaction conditions, and troubleshoot solubility issues, thereby accelerating the development of novel peptide-based therapeutics.
References
Quora. (2019). Is there any easy trick to find isoelectric point of histidine? Available at: [Link]
University of Calgary. Ch27: Isoelectronic point. Available at: [Link]
Infinity Learn. Histidine has pKa1=1.8, pKa2 = 9.2 and pKa3 = 6.0. The isoelectric point, PI of histidine is likely to be. Available at: [Link]
YouTube. (2017). Calculating the pI of His and Asp. Available at: [Link]
Reddit. (2020). At physiological pH will histidine be considered neutral or positively charged on the exam? Available at: [Link]
Unknown Source.
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Available at: [Link]
Liu, T., et al. (1997). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. Protein Science.
The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Available at: [Link]
Chemistry LibreTexts. (2025). 12.2: Amino Acids and Isoelectric Points. Available at: [Link]
Unknown Source. Exp.
Scribd. (2020). Pka and Isoelectric Point of Aminoacid. Available at: [Link]
Scribd. Titration Curves of Aspartic Acid. Available at: [Link]
ResearchGate. (1996). Titrimetric Determinations of Some Amino Acids. Available at: [Link]
Scribd. Potentiometric Titration of Acids and Amino Acids. Available at: [Link]
Unknown Source.
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]
University of Calgary. Ch27 pKa and pI values. Available at: [Link]
PNAS. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Available at: [Link]
ACS Publications. (2008). Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Available at: [Link]
PubChem. N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1). Available at: [Link]
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
Khan Academy. Isoelectric focusing. Available at: [Link]
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Available at: [Link]
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
MDPI. (2018). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Available at: [Link]
Chemistry LibreTexts. (2025). 12.3: Amino Acids and Isoelectric Points. Available at: [Link]
Bio-Synthesis Inc. (2023). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Available at: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
The Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Available at: [Link]
Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]
NIH National Library of Medicine. (2013). On-line amino acid-based capillary isoelectric focusing-ESI-MS/MS for protein digests analysis. Available at: [Link]
Bio-Synthesis Inc. (2012). Isoelectric point and Isoionic pH, the key to isoelectric focusing. Available at: [Link]
YouTube. (2022). Isoelectric Point Simply Explained. Available at: [Link]
Application Note & Protocol: Strategic Incorporation of Boc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists. Compound: Boc-D-His(Trt)-OH (CAS: 393568-74-6)[1] Introduction & Mechanistic Rationale Boc-D-His(Trt)-OH is a highly specialized,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists.
Compound: Boc-D-His(Trt)-OH (CAS: 393568-74-6)[1]
Introduction & Mechanistic Rationale
Boc-D-His(Trt)-OH is a highly specialized, dual-protected chiral building block utilized in the synthesis of complex peptide therapeutics, metalloprotease inhibitors, and radiolabeled diagnostic probes[2]. It features a tert-butoxycarbonyl (Boc) group at the N-terminus and a bulky triphenylmethyl (Trityl/Trt) group protecting the imidazole side chain[2].
While D-amino acids are primarily incorporated to confer proteolytic resistance and extend the in vivo half-life of peptide drugs[2], the specific choice of the Boc-D-His(Trt)-OH derivative in an otherwise Fmoc-based SPPS workflow is a deliberate strategic decision known as the "Boc-at-the-end" strategy[3].
The "Boc-at-the-End" Strategy (Causality & Logic)
In standard Fmoc-SPPS, incorporating an Fmoc-protected amino acid at the N-terminus requires a final deprotection step using 20% piperidine (a strong base). Exposing fully assembled, resin-bound peptides to base can trigger deleterious side reactions, such as aspartimide formation or epimerization of susceptible residues.
By coupling Boc-D-His(Trt)-OH as the final (N-terminal) residue, the synthesis bypasses the final piperidine deprotection[3]. Instead, the N-terminal Boc group and the side-chain Trt group are both highly acid-labile. They are cleaved simultaneously with the resin linker during the global Trifluoroacetic acid (TFA) cleavage step[3][4]. This self-validating workflow minimizes base exposure, reduces total synthesis time, and prevents the free N-terminal amine from reacting with the cleavage cocktail.
Mitigating Histidine Racemization
Histidine is notoriously prone to racemization during carboxyl activation. Activation converts the amino acid into an acylating agent, but the basic imidazole nitrogen can attack the activated carbonyl, forming an acyl imidazolium intermediate that rapidly racemizes. The bulky Trt group on the imidazole ring sterically shields the nitrogen, effectively suppressing this pathway[4]. However, because the Trt group is acid-labile, careful carbocation scavenging during cleavage is strictly required to prevent the liberated trityl cation from re-alkylating the peptide[4].
Quantitative Data & Performance Metrics
The following table summarizes the physicochemical properties and optimized coupling parameters for Boc-D-His(Trt)-OH[5][].
Unique identifier for the D-isomer (Trt-protected).
Coupling Efficiency
High (with DIC/OxymaPure)
OxymaPure maintains a slightly acidic microenvironment, further suppressing histidine racemization compared to HOBt.
Racemization Risk
Moderate to Low
Steric hindrance from the Trt group prevents acyl imidazolium formation[4]. Avoid prolonged pre-activation (>5 mins).
Cleavage Conditions
90-95% TFA
Both Boc and Trt groups are rapidly cleaved under high TFA concentrations[3][4].
Experimental Protocols
Protocol A: N-Terminal Coupling of Boc-D-His(Trt)-OH (Fmoc-SPPS)
This protocol assumes the peptide chain has been assembled up to the penultimate residue, and the final Fmoc group has been removed.
Resin Preparation: Wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 × 1 min) to remove any residual piperidine from the previous deprotection step.
Reagent Calculation: Calculate 3.0 equivalents (eq) of Boc-D-His(Trt)-OH, 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq of OxymaPure relative to the resin loading capacity.
Pre-Activation (Critical Step):
Dissolve Boc-D-His(Trt)-OH and OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).
Add DIC to the solution.
Causality Note: Limit pre-activation to exactly 3 minutes at room temperature. Prolonged activation of Histidine, even when Trt-protected, increases the risk of epimerization.
Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate gently for 60–90 minutes at room temperature.
Validation: Perform a Kaiser test (Ninhydrin test). A clear/yellow resin indicates successful coupling (absence of free primary amines). If blue, repeat the coupling step.
Washing: Wash the resin with DMF (3 × 1 min) followed by Dichloromethane (DCM) (3 × 1 min). Dry the resin under a stream of nitrogen.
Protocol B: Global Cleavage and Carbocation Scavenging
This step simultaneously cleaves the peptide from the resin, removes the N-terminal Boc group, and removes the side-chain Trt group.
Cocktail Preparation: Prepare a cleavage cocktail consisting of 92.5% TFA, 5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.
Causality Note: TIS is a mandatory carbocation scavenger. During cleavage, the Boc group liberates a tert-butyl cation, and the Trt group liberates a highly stable trityl cation[4]. Without TIS, these cations will permanently re-alkylate nucleophilic residues (e.g., Trp, Tyr, Cys) on the peptide.
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 hours.
Filtration: Filter the resin and collect the cleavage solution (filtrate) containing the fully deprotected peptide. Wash the resin once with a small volume of neat TFA and combine the filtrates.
Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to roughly 25% of its original volume. Add the concentrated solution dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.
Recovery: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice more with cold ether, and dry under vacuum.
Process Visualizations
Workflow: The "Boc-at-the-End" Strategy
The following diagram illustrates how incorporating Boc-D-His(Trt)-OH streamlines the final stages of Fmoc-SPPS.
Caption: Workflow for N-terminal incorporation of Boc-D-His(Trt)-OH and simultaneous global cleavage.
Mechanism: Acidolytic Cleavage & Scavenging
The diagram below maps the causality of the cleavage step, highlighting the critical role of TIS in preventing peptide degradation.
Caption: Acidolytic cleavage mechanism showing simultaneous deprotection and carbocation scavenging.
References
IndiaMART. "Pharma Grade Boc-D-His(Trt)-OH, CAS 393568-74-6". Available at:[Link]
Google Patents. "CN112912390A - Preparation method of GLP-1 analogue".
PubChem. "Boc-D-His(Trt)-OH | C30H31N3O4 | CID 51340373". Available at:[Link]
Incorporating Boc-D-His(Trt)-OH into macrocyclic peptides
Application Note: Strategic Incorporation of Boc-D-His(Trt)-OH in the Synthesis of Macrocyclic Peptides As a Senior Application Scientist, I approach the synthesis of macrocyclic peptides not merely as a sequence of line...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Incorporation of Boc-D-His(Trt)-OH in the Synthesis of Macrocyclic Peptides
As a Senior Application Scientist, I approach the synthesis of macrocyclic peptides not merely as a sequence of linear couplings, but as a carefully orchestrated manipulation of thermodynamic and kinetic variables. The incorporation of unnatural amino acids like Boc-D-His(Trt)-OH requires a deep understanding of protecting group lability, steric hindrance, and transition-state geometries. This guide provides a comprehensive, field-tested methodology for utilizing Boc-D-His(Trt)-OH to synthesize highly stable, stereochemically pure macrocyclic peptides.
Mechanistic Insights & Causality
The Stereochemical Advantage of D-Histidine
Macrocyclization is notoriously difficult because the linear peptide precursor must adopt an entropically disfavored pre-cyclization conformation to bring the reactive termini into proximity[1]. The strategic insertion of D-amino acids, such as D-Histidine, strongly induces
β
-turn formations within the peptide backbone. This geometric kink drastically lowers the entropic barrier for head-to-tail macrolactamization. Furthermore, D-enantiomers confer enhanced metabolic stability and resistance against proteolytic degradation in vivo, making them indispensable for therapeutic peptide development[2].
The Racemization Challenge and Oxazolone Formation
Histidine is highly susceptible to racemization (epimerization) during carboxyl activation. This loss of stereochemical integrity proceeds through two dominant mechanistic regimes: direct base-mediated
α
-deprotonation and activation-dependent oxazolone formation[3]. Because the carbonyl becomes strongly electron-withdrawing during activation, the
α
-proton's acidity increases, allowing the adjacent imidazole ring to catalyze epimerization[3].
To mitigate this, the bulky trityl (Trt) group is employed to protect the imidazole
τ
-nitrogen (N
τ
), providing critical steric shielding that prevents side-chain acylation and suppresses side reactions[4].
Trityl Dynamics in Boc-SPPS
A defining chemical quirk of Boc-D-His(Trt)-OH is its behavior under acidic conditions. In standard Boc solid-phase peptide synthesis (SPPS), the N-
α
-Boc group is removed using trifluoroacetic acid (TFA). Because the Trt group is also highly acid-labile, it is cleaved simultaneously by TFA[5]. Therefore, Boc-D-His(Trt)-OH is uniquely suited for the final N-terminal coupling step prior to cyclization. A single TFA treatment unmasks both the primary
α
-amine and the imidazole ring, priming the molecule for immediate on-resin macrocyclization.
Experimental Workflow
The following diagram illustrates the logical progression of an on-resin head-to-tail macrocyclization strategy utilizing side-chain anchoring.
Caption: Workflow for incorporating Boc-D-His(Trt)-OH into on-resin macrocyclic peptide synthesis.
Quantitative Analysis of Activation Strategies
Because histidine racemization occurs during the brief lifetime of the activated ester in solution[3], selecting the correct coupling reagents is paramount. The table below synthesizes the impact of various activation methods on coupling efficiency and epimerization risk.
Activation Strategy
Relative Coupling Time
Epimerization Risk
Mechanistic Rationale & Recommendation
In Situ DIC / Oxyma
1 - 2 hours
Lowest
Reagents are added directly to the resin. Minimizes the lifetime of the activated ester in solution. Highly Recommended.
DIC / HOBt
2 - 4 hours
Low to Moderate
Standard approach. Slower kinetics due to steric hindrance from the Trt group may necessitate double coupling[4].
The following protocols are designed as self-validating systems, ensuring that the researcher can visually or chemically verify the success of each critical phase.
Protocol 1: In Situ Activation and Coupling of Boc-D-His(Trt)-OH
To minimize racemization, activation must occur in the presence of the resin-bound nucleophile.
Preparation : Swell the peptide-resin (containing the deprotected N-terminal amine of the preceding residue) in Dichloromethane (DCM) for 30 minutes, followed by 3 washes with Dimethylformamide (DMF).
Reagent Delivery : Dissolve 3.0 equivalents of Boc-D-His(Trt)-OH and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF. Add this solution directly to the resin.
In Situ Activation : Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the reaction vessel.
Reaction : Agitate gently at room temperature for 1.5 to 2 hours. Maintain strict temperature control; elevated temperatures exponentially increase D-to-L epimerization[4].
Washing : Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
Self-Validation (Kaiser Test) : Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless beads) confirms the complete consumption of primary amines, validating a successful coupling. If positive (blue), perform a second coupling.
Protocol 2: Simultaneous Deprotection and Trityl Scavenging
This step removes the N-
α
-Boc group and the imidazole Trt group simultaneously[5]. Efficient scavenging is critical to prevent the liberated trityl cation from re-alkylating the peptide[4].
Cocktail Preparation : Prepare a deprotection cocktail of 50% TFA, 45% DCM, 2.5% Triisopropylsilane (TIS, scavenger), and 2.5% Water.
Deprotection : Add the cocktail to the resin and agitate for 30 minutes at room temperature.
Self-Validation (Visual Cue) : Observe the reaction solution. It will turn a distinct yellow or orange hue. This color change is the direct visual confirmation of the release of the trityl cation[4].
Washing & Neutralization : Drain the deeply colored solution. Wash extensively with DCM (5x). Neutralize the resulting TFA salt by treating the resin with 5% N,N-Diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).
Final Wash : Wash with DMF (5x) to prepare for cyclization.
With the N-terminal D-His unmasked and the C-terminal carboxylate selectively deprotected (e.g., via Pd-catalyzed allyl removal if anchored via a side-chain), the peptide is ready for cyclization.
Solvent Swelling : Ensure the resin is highly swollen in a solvent that promotes backbone flexibility, such as N-Methyl-2-pyrrolidone (NMP).
Cyclization Reagents : Add a weak-base coupling cocktail to prevent side-chain acylation of the now-unprotected imidazole ring. Use 3.0 eq PyBOP, 3.0 eq 1-Hydroxybenzotriazole (HOBt), and 6.0 eq DIEA in NMP.
Reaction : Agitate at room temperature for 12 to 24 hours. The
β
-turn induced by the D-His residue will thermodynamically drive the termini together[2],[1].
Self-Validation (Kaiser Test) : Perform a Kaiser test. The resin should transition from positive (blue, representing the free N-terminal D-His amine) to negative (yellow/colorless), confirming the successful formation of the macrolactam.
Cleavage : Proceed to standard anhydrous Hydrogen Fluoride (HF) cleavage to release the fully deprotected macrocycle from the resin.
References
Title : Contemporary strategies for peptide macrocyclization
Source : Kiel University (uni-kiel.de)
URL : [Link]
Title : Histidine Racemization in SPPS: Prevention & Detection
Source : Peptide Chemistry
URL :[Link]
Application Note & Protocol: High-Efficiency Coupling of Boc-D-His(Trt)-OH using HATU/DIPEA
For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of histidine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides and peptido...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of histidine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides and peptidomimetics. However, histidine presents unique challenges, most notably a high propensity for racemization during activation. This application note provides a detailed, field-proven protocol for the efficient and low-racemization coupling of N-α-Boc- and N-τ-trityl-protected D-histidine (Boc-D-His(Trt)-OH) using the uronium salt HATU and the non-nucleophilic base DIPEA. We will delve into the mechanistic rationale behind reagent selection, provide a step-by-step workflow with precise quantitative data, and discuss critical parameters for ensuring the stereochemical integrity of the final peptide product.
Introduction: The Challenge of Histidine Incorporation
Histidine's imidazole side chain, while crucial for the biological function of many peptides, is also the source of significant synthetic challenges. The unprotected π-nitrogen of the imidazole ring is nucleophilic and basic, capable of acting as an intramolecular catalyst for the abstraction of the α-proton upon carboxyl group activation.[1][2] This leads to the formation of a planar enolate intermediate, which, upon reprotonation, can result in a mixture of L- and D-enantiomers, compromising the purity and biological activity of the target peptide.[2][3]
To mitigate this, side-chain protection is essential. The trityl (Trt) group is a bulky, acid-labile protecting group commonly used for the imidazole side chain.[4][5] While it offers good protection, the choice of coupling reagent and conditions remains paramount to suppress racemization effectively.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent due to its high reactivity, rapid kinetics, and ability to minimize epimerization, especially when compared to older carbodiimide-based methods.[7][8][9]
This guide provides a comprehensive protocol for leveraging the power of HATU in conjunction with DIPEA for the successful incorporation of Boc-D-His(Trt)-OH.
The HATU/DIPEA Coupling Mechanism: A Pathway to Efficiency
The success of the HATU/DIPEA system lies in its ability to rapidly convert the carboxylic acid into a highly reactive OAt-active ester, which then readily undergoes aminolysis to form the desired peptide bond.[7][10] Understanding this mechanism is key to optimizing the reaction.
The process can be broken down into three key stages:
Deprotonation: The non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Boc-D-His(Trt)-OH to form a carboxylate anion.[7][11] DIPEA is chosen for its steric bulk, which minimizes side reactions, and its sufficient basicity to facilitate rapid deprotonation.[7]
Activation and Active Ester Formation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU.[8][12] This results in the formation of a highly reactive OAt-active ester and the release of tetramethylurea as a byproduct.[7][10] The 7-azabenzotriazole (OAt) leaving group is a key feature of HATU, as it enhances the reactivity of the active ester through a "neighboring group effect," accelerating the subsequent aminolysis step.[7]
Aminolysis (Peptide Bond Formation): The free N-terminal amine of the peptide chain attacks the carbonyl carbon of the OAt-active ester, forming the new peptide bond and releasing HOAt (1-hydroxy-7-azabenzotriazole).[8]
Caption: Mechanism of HATU/DIPEA Mediated Peptide Coupling.
Quantitative Data and Reagent Specifications
Precise control over stoichiometry is crucial for a successful and clean coupling reaction. The following table summarizes the recommended reagent quantities and concentrations.
Reagent
Molar Equivalents (relative to N-terminal amine)
Typical Concentration
Purpose
Boc-D-His(Trt)-OH
1.5 - 3.0
0.2 - 0.5 M in DMF
Amino acid to be coupled
HATU
1.45 - 2.9
0.2 - 0.5 M in DMF
Coupling/Activating Agent
DIPEA
3.0 - 6.0
0.4 - 1.0 M in DMF
Non-nucleophilic base
Solvent
-
-
Anhydrous DMF is recommended
Note: The exact equivalents may need to be optimized based on the specific peptide sequence and the scale of the synthesis. For difficult couplings, using higher equivalents may be beneficial.
Detailed Experimental Protocol
This protocol is designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis with appropriate modifications.
Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
If the N-terminal protecting group is Fmoc, perform deprotection using 20% piperidine in DMF.
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
Pre-activation of Boc-D-His(Trt)-OH:
In a separate, dry glass vial, dissolve Boc-D-His(Trt)-OH (1.5 - 3.0 eq) and HATU (1.45 - 2.9 eq) in anhydrous DMF.
Add DIPEA (3.0 - 6.0 eq) to the solution. Causality: The addition of DIPEA initiates the activation process by deprotonating the carboxylic acid.[7]
Allow the mixture to pre-activate for 1-5 minutes at room temperature. Critical Insight: A short pre-activation time is crucial. While it increases the concentration of the reactive OAt-ester, prolonged pre-activation can increase the risk of racemization.[1][7]
Coupling Reaction:
Drain the solvent from the swollen and deprotected resin.
Add the pre-activated amino acid solution to the resin.
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered couplings.
Monitoring the Reaction:
Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative test (yellow beads and solution) indicates the absence of free primary amines and a complete reaction.
If the ninhydrin test is positive, the coupling can be repeated (double coupling) to ensure complete reaction.
Washing:
Once the coupling is complete, drain the reaction solution.
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
The resin is now ready for the deprotection of the N-terminal Boc group and the subsequent coupling of the next amino acid in the sequence.
Caption: Experimental workflow for Boc-D-His(Trt)-OH coupling.
Trustworthiness and Self-Validation: Minimizing Racemization
The primary concern with histidine coupling is the preservation of its stereochemistry. The protocol described is designed to be self-validating by incorporating several measures to minimize racemization:
Choice of Protecting Group: The trityl group on the imidazole side chain provides steric hindrance that helps to disfavor the intramolecular base catalysis that leads to racemization.[4]
Highly Efficient Coupling Reagent: HATU's rapid reaction kinetics shorten the time the activated amino acid spends in solution, thereby reducing the window of opportunity for racemization to occur.[7][9]
Controlled Pre-activation: Limiting the pre-activation time is arguably the most critical parameter to control. The OAt-active ester is highly reactive but also susceptible to epimerization over time.[1][3]
Non-nucleophilic Base: The use of a sterically hindered base like DIPEA is preferred over less hindered bases (e.g., triethylamine) as it is less likely to abstract the α-proton.[7] For extremely sensitive couplings, the even more sterically hindered and less basic 2,4,6-collidine can be considered as an alternative to DIPEA.[7]
Conclusion
The HATU/DIPEA-mediated coupling of Boc-D-His(Trt)-OH is a robust and highly effective method for the incorporation of this challenging amino acid into peptide sequences. By understanding the underlying mechanism and carefully controlling key parameters such as pre-activation time and reagent stoichiometry, researchers can achieve high coupling efficiencies while maintaining the stereochemical integrity of the histidine residue. This protocol provides a reliable foundation for the successful synthesis of complex histidine-containing peptides for a wide range of applications in research and drug development.
References
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Gyros Protein Technologies. Retrieved from [Link]
Histidine Racemization in SPPS: Prevention & Detection. (n.d.). Peptide Chemistry. Retrieved from [Link]
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 22). YouTube. Retrieved from [Link]
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Application Note: Site-Specific Incorporation of Boc-D-His(Trt)-OH in Metallopeptide Design and Synthesis
Introduction & Mechanistic Rationale The design of artificial metalloenzymes and therapeutic metallopeptides requires precise control over the primary sequence and the spatial geometry of metal-binding sites. Histidine i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The design of artificial metalloenzymes and therapeutic metallopeptides requires precise control over the primary sequence and the spatial geometry of metal-binding sites. Histidine is a privileged ligand in bioinorganic chemistry due to the versatile coordination capabilities of its imidazole side chain. However, replicating complex active sites—such as the "histidine brace" found in Lytic Polysaccharide Monooxygenases (LPMOs)—often fails when restricted to natural L-amino acids due to steric clashes within the peptide backbone.
The site-specific incorporation of D-histidine induces a localized chirality inversion. This structural pivot relieves steric tension, allowing the peptide backbone and the imidazole side chains to fold into a T-shaped 3N coordination sphere. This forces the bound metal (e.g., Cu²⁺) into a distorted square-pyramidal geometry, which is critical for catalytic oxidation activity [1].
To achieve this synthetically, Boc-D-His(Trt)-OH is the reagent of choice, particularly when positioned at the N-terminus of a sequence synthesized via Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS).
Causality in Reagent Selection (E-E-A-T)
Why Boc (tert-butyloxycarbonyl) at the N-terminus? In Fmoc-SPPS, using a Boc-protected amino acid for the final N-terminal residue is a strategic optimization. The Boc group is acid-labile. During the final Trifluoroacetic Acid (TFA) cleavage step, the N-terminal Boc group, the side-chain Trityl (Trt) group, and the peptide-resin anchor are cleaved simultaneously. This eliminates the need for a final basic piperidine deprotection step, preventing base-catalyzed degradation and ensuring the N-terminal amine is immediately available for metal coordination.
Why Trt (Trityl) on the side chain? The bulky triphenylmethyl group protects the τ-nitrogen (Nτ) of the imidazole ring, preventing unwanted acylation during coupling. While it is highly effective at preventing branching, the Trt group leaves the π-nitrogen (Nπ) exposed, which necessitates strict control over coupling conditions to prevent epimerization [2].
Epimerization Risks and Mitigation Logic
Histidine is notoriously prone to epimerization (racemization) during the activation step of peptide synthesis. The causality of this side reaction is intramolecular: when the carboxylic acid is activated, the unshielded π-nitrogen (Nπ) of the imidazole ring is in close spatial proximity to the α-carbon. The basic lone pair on Nπ can abstract the acidic α-proton, forming an achiral ester enolate intermediate. Upon reprotonation, a mixture of L- and D-isomers is formed.
To maintain the stereochemical integrity of the D-His residue, the protocol must act as a self-validating system:
Reagent Choice: Carbodiimide activation (DIC) paired with Oxyma Pure suppresses epimerization better than uronium-based reagents (like HATU) because the slightly acidic microenvironment of Oxyma prevents the deprotonation of the α-carbon.
Temperature Control: Coupling must be performed at room temperature (or mildly elevated to max 50 °C). High-temperature microwave synthesis (>90 °C) with Trt-protected histidine leads to significant loss of chiral purity.
Caption: Mechanistic pathway of histidine epimerization and logical mitigation strategy.
Quantitative Data & Reagent Comparison
Table 1: Performance Characteristics of Histidine Protecting Groups
Data synthesized from comparative SPPS studies evaluating side-chain protections.
Protecting Group
Orthogonality
Deprotection Condition
Epimerization Risk
Key Utility in Metallopeptides
Trt (Trityl)
Non-orthogonal (Acid labile)
95% TFA
Moderate to High
Standard choice; requires scavengers to trap trityl cations.
Boc (tert-butyl)
Non-orthogonal (Acid labile)
95% TFA
Low
Excellent for high-temp synthesis; limited to specific sequences.
Dnp (Dinitrophenyl)
Orthogonal
Thiolysis (e.g., Thiophenol)
Very Low
Best for strict chiral control; requires extra nucleophilic step.
Table 2: Metal Coordination Geometry (Cu²⁺ Binding)
Comparing identical peptide sequences with L-His vs. D-His at the coordination site.
Isomer at Coordination Site
Dominant Coordination Mode (pH 7.0)
Resulting Geometry
Catalytic Yield (Model Oxidation)
L-Histidine
2N (Amide + Imidazole)
Tetragonal / Planar
< 15%
D-Histidine
3N (Amine + Amide + Imidazole)
Distorted Square-Pyramidal
> 80%
Experimental Protocols
The following protocols outline a self-validating workflow for the incorporation of Boc-D-His(Trt)-OH, subsequent cleavage, and metal coordination.
Protocol A: Solid-Phase Coupling of Boc-D-His(Trt)-OH
Objective: Couple the terminal D-His residue while preventing epimerization.
Resin Preparation: Ensure the resin-bound peptide (synthesized via standard Fmoc-SPPS) has the terminal Fmoc group removed using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min).
Activation: In a separate vial, dissolve 3.0 equivalents of Boc-D-His(Trt)-OH and 3.0 equivalents of Oxyma Pure in minimal DMF (0.1 M concentration). Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.
Coupling: Add the activated mixture to the resin. Agitate at room temperature (25 °C) for 60 minutes. Crucial Causality: Do not apply microwave heating for this specific step to preserve the D-chirality.
Validation (Kaiser Test): Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. A yellow/colorless bead indicates successful coupling (absence of free primary amines). If blue, repeat the coupling step.
Protocol B: Cleavage, Deprotection, and Cation Scavenging
Objective: Cleave the peptide and remove Boc/Trt groups without alkylating the peptide backbone.
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Ultrapure H₂O in a ratio of 95:2.5:2.5 (v/v/v). Crucial Causality: TIS is a mandatory scavenger. During cleavage, the Trt group forms a highly reactive trityl carbocation. Without TIS, this cation will irreversibly alkylate electron-rich residues (like Trp or Tyr) [3].
Reaction: Add 3 mL of the cocktail per 100 mg of resin. Agitate gently at room temperature for 2 hours.
Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold diethyl ether. A white precipitate (the crude peptide) will form immediately.
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle stream of nitrogen.
Caption: Workflow for final cleavage, simultaneous deprotection, and carbocation scavenging.
Protocol C: Metal Ion (Cu²⁺) Coordination and Verification
Objective: Load the peptide with copper and validate the 3N coordination geometry.
Peptide Dissolution: Dissolve the purified peptide in 50 mM HEPES buffer (pH 7.0) to a final concentration of 1 mM.
Metal Loading: Slowly titrate 0.9 equivalents of CuCl₂ (from a 10 mM stock solution in water) into the peptide solution. Crucial Causality: Using a sub-stoichiometric amount (0.9 eq) ensures no free, uncoordinated Cu²⁺ remains in solution, which would confound spectroscopic analysis and cause background oxidation.
Equilibration: Incubate at room temperature for 30 minutes to allow the thermodynamically stable complex to form.
Validation (UV-Vis Spectroscopy): Analyze the solution via UV-Vis. A broad d-d transition absorption band centered around 600–650 nm confirms the formation of the distorted square-pyramidal Cu(II) complex.
References
Bhaumik, M., et al. (2022). Minimalist De Novo Design of an Artificial Enzyme. ACS Omega, 7(22), 18367–18376. Available at:[Link]
Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, Royal Society of Chemistry. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Preventing Racemization During Boc-D-His(Trt)-OH Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As an Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of histidine during solid-phase peptide synthesis (SPPS).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Center. As an Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of histidine during solid-phase peptide synthesis (SPPS). Histidine is notoriously prone to racemization (epimerization), and while the trityl (Trt) protecting group offers significant steric shielding, it does not entirely eliminate the risk during carboxyl activation[1][2].
This guide provides a deep dive into the mechanistic causes of Boc-D-His(Trt)-OH racemization and offers field-proven, self-validating protocols to ensure the chiral purity of your synthesized peptides.
Mechanistic Insight: The "Why" Behind Histidine Racemization
To troubleshoot effectively, we must first understand the causality of the failure. In Boc-D-His(Trt)-OH, the bulky trityl group is positioned on the
τ
-nitrogen (N
ε
2) of the imidazole ring. This leaves the
π
-nitrogen (N
δ
When the carboxyl group is converted into a highly electrophilic activated ester (e.g., via DIC or HATU), the carbonyl becomes strongly electron-withdrawing. This increases the acidity of the adjacent
α
-proton. The unprotected
π
-nitrogen acts as an intramolecular base, abstracting this
α
-proton to form a planar, achiral enolate intermediate[2][3]. Subsequent reprotonation can occur from either face, converting your desired D-His into an L-His diastereomeric impurity[1].
Logical relationship of carboxyl activation and the competing racemization pathways.
Troubleshooting FAQs
Q: I am observing a +0 Da doublet peak in my HPLC chromatogram after coupling Boc-D-His(Trt)-OH. Is this racemization?A: Yes. Because the mass is identical, you are observing the separation of diastereomers (peptides containing D-His vs. L-His). Histidine epimerization often presents as a distinct chromatographic doublet[1].
Q: I use HATU and DIPEA for all my couplings because they are highly efficient. Why is my histidine coupling failing stereochemically?A: Uronium-based reagents like HATU require an excess of a tertiary amine (typically DIPEA) to function. DIPEA is a strong, non-sterically hindered base that exacerbates the abstraction of the
α
-proton, significantly amplifying racemization[1][4]. For histidine, reagent choice must be aligned with base strength; switching to a weaker base like TMP (2,4,6-collidine) or using a base-free DIC/Oxyma system is highly recommended[1][5].
Q: Does the pre-activation time of the amino acid matter?A: Absolutely. This is known as the "Chemist's Trap"[1]. Racemization occurs exclusively during the lifetime of the activated ester in solution[1][4]. If you pre-activate Boc-D-His(Trt)-OH with a coupling reagent and base before adding it to the resin, the activated species exists without a competing nucleophile (the resin-bound amine). During this delay, oxazolone formation and enolization dominate[1]. In-situ activation is mandatory for histidine[6].
Quantitative Data: Coupling Reagent Selection
The choice of coupling reagent directly dictates the lifetime of the activated intermediate and the basicity of the reaction medium. The following table synthesizes experimental performance data for His(Trt) couplings[1][5][7]:
Coupling System
Base Required
Relative Coupling Kinetics
Racemization Risk (D/L Isomer Formation)
Recommendation for Boc-D-His(Trt)-OH
DIC / OxymaPure
None (or TMP)
Fast
Low (< 1%)
Optimal. Low basicity medium prevents
α
-proton abstraction.
DEPBT
DIPEA
Slow
Very Low
Excellent for difficult cases. Highly specific, but requires longer coupling times (2-4 hours).
HATU / HOAt
DIPEA (2-3 eq)
Very Fast
High (Up to 6.8%)
Not Recommended. Excess strong base accelerates enolization.
DIC / HOBt
None
Moderate
Moderate (~2-3%)
Acceptable. OxymaPure is preferred over HOBt due to superior suppression of racemization.
Self-Validating Experimental Protocol
To guarantee stereochemical fidelity, the following protocol utilizes a base-free, low-temperature, in-situ activation strategy[6][7][8].
Optimized experimental workflow for Boc-D-His(Trt)-OH coupling.
Step 1: Resin Preparation & Strict Neutralization
In Boc-SPPS, the N-terminal Boc group is removed using TFA, leaving the resin-bound amine as a TFA salt.
Neutralize the resin by washing with 5% DIPEA in DMF (3 × 2 mins).
Critical Causality Step: Wash the resin exhaustively with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all residual DIPEA. Any trace DIPEA left in the resin bed will act as a base during the histidine coupling, promoting racemization[8].
Step 2: Reagent Preparation (Cold Room)
Dissolve 3.0 equivalents of Boc-D-His(Trt)-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 5 mL/g of resin)[8].
Chill the solution to 0 °C in an ice bath. Lowering the temperature suppresses the thermodynamic pathway of enolization[7][8].
Step 3: In-Situ Activation and Coupling
Add the chilled amino acid/Oxyma solution directly to the neutralized resin.
Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel[8]. Do not pre-mix DIC with the amino acid in a separate vial.
Agitate the reaction gently at 0 °C for 15 minutes, then allow it to warm to room temperature for an additional 1 to 2 hours[6][7].
Step 4: Self-Validation System
Primary Validation (Completion): Perform a Kaiser Test. A negative result (yellow) indicates >99% coupling efficiency.
Troubleshooting: If the Kaiser test is positive (blue), do not re-couple using HATU. Perform a double coupling using 1.5 eq DEPBT and 3.0 eq TMP for 2 hours to force completion without risking racemization[2].
Secondary Validation (Chiral Purity): Following final cleavage (HF or TFMSA), perform a micro-cleavage of a 5 mg resin sample. Analyze via analytical HPLC using a shallow gradient (e.g., 5-60% MeCN over 30 mins) to screen for the presence of a +0 Da doublet peak, confirming the absence of the L-His diastereomer[1][8].
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments
ACS Publications (Organic Process Research & Development)
URL:[Link]
Excellent solubility; suppresses racemization; stable in various solvents[3][4].
PyBOP
OBt
High
Moderate
Phosphonium alternative to aminium salts; avoids guanidinylation of the N-terminus[1][5].
Part 5: Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU/DIPEA
Note: This protocol is self-validating via the integration of the Kaiser test to ensure the causality of the chemical modification is confirmed.
Resin Preparation & Neutralization: Ensure the resin is fully swollen in DMF. Because Boc deprotection utilizes TFA, the N-terminus exists as a protonated TFA salt. Neutralize the resin-bound amine salt with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 × 2 minutes) to generate the nucleophilic free amine[6][5].
Pre-activation (Time-Sensitive): In a separate vial, dissolve 3.0–4.0 equivalents of Boc-D-His(Trt)-OH and HATU in a minimum volume of high-purity, amine-free DMF[7][5].
Base Addition: Add 6.0–8.0 equivalents of DIPEA to the amino acid solution. Vortex briefly. Scientific rationale: Activation occurs almost instantly. Do not prolong pre-activation, as the basic environment promotes the abstraction of the
α
-proton, leading to epimerization[8][7].
Coupling: Immediately transfer the activated mixture to the resin. Agitate for 1.5 to 2 hours at room temperature[2][9].
Validation: Drain the reagents, wash the resin extensively with DMF (3x) and DCM (3x), and perform a Kaiser test. A yellow result validates success[2][10].
Protocol 2: Capping of Unreacted Amines
Note: Execute this protocol immediately if Protocol 1 yields a positive Kaiser test after a second attempt.
Preparation: Prepare a capping solution consisting of 10% Acetic Anhydride (
Ac2O
) and 5% DIPEA (or Pyridine) in DMF[2].
Reaction: Add the capping solution to the resin reaction vessel. Agitate gently for 15–30 minutes at room temperature. Scientific rationale: The highly reactive acetic anhydride will rapidly acetylate any sterically hindered primary amines that failed to couple with the bulky Boc-D-His(Trt)-OH[2].
Verification: Drain and wash the resin thoroughly with DMF (3x) and DCM (3x). Repeat the Kaiser test. It must now be negative (yellow), validating that all free amines are successfully capped and deletion sequences are prevented[2][10].
Technical Support Center: Optimizing Trityl Deprotection for Boc-D-His(Trt)-OH
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the unique chemical dynamics of Boc-D-His(Trt)-OH in Solid-Phase Peptide Synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the unique chemical dynamics of Boc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS).
Unlike standard Fmoc-chemistry where side-chain protecting groups remain intact until final cleavage, the Trityl (Trt) group in Boc-chemistry presents a specific mechanistic challenge: it is highly acid-labile and is cleaved mid-synthesis. This portal provides the causality behind these reactions, symptom-based troubleshooting, and self-validating protocols to ensure high-purity peptide yields.
Mechanistic Overview: The "Why" Behind the Chemistry
In Boc-SPPS, the N-α-amino group is temporarily protected by a tert-butoxycarbonyl (Boc) group, which requires 25–50% Trifluoroacetic Acid (TFA) for removal at each elongation cycle.
When utilizing Boc-D-His(Trt)-OH , the Trt group is employed strictly to suppress racemization during the critical coupling step of the D-Histidine residue itself[1]. However, because the Trt group is highly sensitive to acid, the standard TFA treatment used to remove the N-α-Boc group will simultaneously cleave the Trt group from the imidazole side chain[2].
This simultaneous cleavage generates a massive localized concentration of highly reactive trityl carbocations (Trt+) directly in the reaction vessel. If these cations are not immediately quenched by a nucleophilic scavenger, they will re-attach to the peptide—most commonly alkylating the newly unprotected imidazole ring of the histidine residue[3].
Mechanism of Trityl cation generation and the critical role of scavengers.
Troubleshooting Guide & FAQs
Q: My LC-MS analysis shows a major impurity peak with an additional mass of +242 Da. What happened?A: The +242 Da mass corresponds exactly to the reattachment of a trityl group (
C(Ph)3
)[3]. During the TFA deprotection step following the D-His coupling, the Trt group was cleaved, forming a reactive Trt+ carbocation. Because the cleavage cocktail lacked sufficient scavengers, this cation alkylated the unprotected imidazole ring.
Solution: Incorporate a strong hydride donor, such as Triisopropylsilane (TIS), into the TFA deprotection cocktail specifically for the cycle following histidine incorporation.
Q: If the Trt group is removed immediately after coupling, isn't the histidine side chain unprotected for the rest of the synthesis?A: Yes. The primary purpose of the Trt group in Boc-D-His(Trt)-OH is to provide steric hindrance and reduce the basicity of the imidazole ring only during its own activation and coupling, thereby preventing racemization[1]. Once coupled, the Trt is removed.
Solution: To prevent side-chain acylation of the unprotected imidazole in subsequent steps, avoid massive excesses of activated amino acids (restrict to 3–4 equivalents) and minimize the time the peptide-resin sits in basic neutralization solutions (e.g., DIEA) before the next coupling.
Q: I am observing diastereomeric impurities (L-His incorporation). How do I prevent racemization?A: Histidine is inherently prone to racemization because the basic imidazole ring can catalyze enolization during carboxylic acid activation[1]. While the bulky Trt group suppresses this, over-activation can still force epimerization.
Solution: Do not pre-activate Boc-D-His(Trt)-OH for extended periods. Use highly efficient coupling reagents (e.g., HATU/DIEA) and strictly limit the coupling reaction time to 60 minutes.
Q: Why did my resin turn deep yellow during the TFA deprotection step?A: This is a standard visual confirmation of a successful reaction. The deep yellow color is the visual signature of the trityl carbonium ion chromophore, which is produced when the Trt protecting group is removed under acidic conditions[4].
Quantitative Data: Scavenger Efficacy
To optimize the deprotection cocktail, you must select a scavenger capable of outcompeting the peptide's nucleophilic residues for the Trt+ cation. Below is a comparative analysis of standard scavengers used during Trt removal[3].
Scavenger
Recommended Vol %
Efficacy against Trt+
Mechanistic Notes & Side Effects
Triisopropylsilane (TIS)
2.5% – 5.0%
Excellent
Acts as a potent hydride donor. Best overall choice for quenching Trt+ cations. Non-malodorous.
Ethanedithiol (EDT)
2.5%
Moderate
Highly effective for preventing methionine oxidation, but less efficient than TIS for scavenging bulky Trt+ cations. Malodorous.
Water (
H2O
)
2.5% – 5.0%
Low
Acts as a general nucleophile. Insufficient on its own to handle the massive Trt+ generation from His(Trt) deprotection.
Phenol
5.0%
Moderate
Primarily utilized to protect Tyrosine and Tryptophan from alkylation; serves only as a secondary Trt+ scavenger.
Self-Validating Experimental Protocol
This protocol is specifically optimized for the coupling and immediate deprotection of Boc-D-His(Trt)-OH. It incorporates a self-validating analytical checkpoint to ensure the Trt+ cation has been successfully scavenged.
Optimized SPPS cycle workflow for Boc-D-His(Trt)-OH incorporation.
Step-by-Step Methodology
Phase 1: Controlled Coupling
Resin Preparation: Swell the peptide-resin (e.g., PAM or Merrifield) in Dichloromethane (DCM) for 30 minutes to ensure optimal reagent penetration[1].
Activation: In a separate vial, dissolve 3.0 equivalents of Boc-D-His(Trt)-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIEA.
Coupling: Immediately transfer the activated mixture to the resin. React for exactly 60 minutes. Prolonged coupling increases the risk of D-to-L racemization.
Washing: Wash the resin extensively with DMF (3x) and DCM (3x) to remove all unreacted coupling reagents.
Phase 2: Targeted Deprotection & Scavenging
5. Cocktail Preparation: Prepare a specialized deprotection cocktail specifically for this cycle: 47.5% TFA, 47.5% DCM, and 5.0% TIS .
6. Deprotection: Add the cocktail to the resin and agitate for 30 minutes. The solution will turn deep yellow as the Trt+ cation is generated and subsequently quenched by the TIS[4].
7. Washing: Drain the reaction vessel and wash the resin rapidly with DCM (3x) to remove the TFA and Trt-TIS adducts.
Phase 3: Neutralization & Validation
8. Neutralization: Neutralize the TFA salt by treating the resin with 10% DIEA in DCM (2 washes, 2 minutes each). Wash again with DCM (3x) and DMF (3x).
9. Self-Validating Checkpoint: Prior to coupling the next amino acid, perform a micro-cleavage on 10 mg of resin using HF or TFMSA. Analyze the crude product via LC-MS.
Success Criterion: The mass spectrum must show the target mass without the presence of a +242 Da impurity peak, validating that the TIS successfully scavenged the Trt+ cation.
Preventing premature trityl group loss during Boc-D-His(Trt)-OH storage
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling Boc-D-His(Trt)-OH , a critical chiral building block in solid-phase peptide synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling Boc-D-His(Trt)-OH , a critical chiral building block in solid-phase peptide synthesis (SPPS).
The Causality of Trityl Loss (Mechanistic Insight)
Boc-D-His(Trt)-OH employs a dual-protection strategy: a tert-butoxycarbonyl (Boc) group at the N-terminus and a trityl (Trt) group on the imidazole side chain's τ-nitrogen (Nτ)[1]. While this steric bulk prevents unwanted side reactions and racemization during coupling[1][2], the N-Trt bond is highly acid-labile[3].
Premature degradation during storage is rarely due to thermal breakdown alone; it is almost exclusively driven by moisture-induced acid catalysis . When atmospheric moisture enters a poorly sealed container, it reacts with ambient CO₂ to form trace carbonic acid. The basicity of the unprotected π-nitrogen (Nπ) on the imidazole ring makes it susceptible to protonation. This protonation draws electron density away from the Nτ-Trt bond, triggering hydrolysis and yielding deprotected Boc-D-His-OH and triphenylmethanol (trityl alcohol)[3].
Caption: Mechanism of acid-catalyzed premature trityl deprotection in histidine.
Quantitative Storage Guidelines
To maintain the stereochemical integrity and coupling efficiency of the reagent, strict adherence to temperature and solvent guidelines is required.
Note: Hygroscopic solvents like DMSO have a significant impact on product stability. Always use newly opened, anhydrous DMSO when preparing stock solutions[4].
Diagnostic FAQs
Q: Why did my stock solution degrade so quickly at -20°C?A: Repeated freeze-thaw cycles introduce condensation. Once moisture is introduced into the vial, it accelerates acid-catalyzed hydrolysis of the Trt group. Stock solutions must be aliquoted immediately upon preparation to prevent product inactivation[5].
Q: How can I detect premature Trt deprotection before starting my synthesis?A: Perform a Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) check. Cleavage produces trityl alcohol, which is highly lipophilic. On a reverse-phase C18 column, trityl alcohol will elute significantly later than the intact Boc-D-His(Trt)-OH, while the deprotected Boc-D-His-OH will elute much earlier.
Self-Validating Experimental Protocols
Protocol A: Moisture-Free Aliquoting Workflow
Causality: Preventing condensation is the single most effective way to maintain Trt stability. This protocol ensures the reagent never contacts ambient humidity.
Equilibrate: Remove the sealed reagent vial from -20°C storage and place it in a vacuum desiccator for 1–2 hours.
Self-Validation Check: The vial exterior must be completely at room temperature before opening. If it feels cold to the touch, condensation will immediately form on the powder upon opening.
Purge: Transfer the vial to a dry glovebox or a fume hood equipped with a continuous dry Argon/Nitrogen line.
Aliquot: Weigh the required powder into pre-dried, amber glass vials.
Backfill: Flush each newly aliquoted vial with Argon gas to displace oxygen and ambient humidity.
Seal & Store: Cap tightly with PTFE-lined caps, wrap the seal with Parafilm, and immediately return to -20°C[1].
Caption: Optimal handling and aliquoting workflow for moisture-sensitive reagents.
Protocol B: Quality Control (QC) via Neutral-pH HPLC
Causality: Standard SPPS HPLC methods use 0.1% TFA in the mobile phase. Because the Trt group is acid-labile, running the sample in TFA will actively cleave the protecting group during the run, giving a false positive for degradation[3].
Prepare Mobile Phase: Use a neutral buffer system (e.g., 10 mM Ammonium Acetate in Water) and HPLC-grade Acetonitrile to prevent on-column degradation.
Sample Preparation: Dissolve 1 mg of the Boc-D-His(Trt)-OH sample in 1 mL of anhydrous Acetonitrile.
Injection: Inject the sample immediately upon dissolution.
Validation Analysis:
Pass: A single major peak indicates an intact reagent.
Fail: Two distinct peaks (Boc-D-His-OH and Trityl Alcohol) confirm premature deprotection has occurred during storage.
Technical Support Center: Troubleshooting & Yield Optimization for Boc-D-His(Trt)-OH in SPPS
Welcome to the Technical Support Center. As application scientists, we frequently encounter yield and purity issues when researchers incorporate Boc-D-His(Trt)-OH into Boc-Solid Phase Peptide Synthesis (Boc-SPPS).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter yield and purity issues when researchers incorporate Boc-D-His(Trt)-OH into Boc-Solid Phase Peptide Synthesis (Boc-SPPS). While the trityl (Trt) group offers exceptional steric shielding against racemization, its unique chemical properties require strict protocol adjustments to prevent catastrophic yield loss. This guide addresses the root causes of these failures and provides self-validating methodologies to ensure synthetic success.
Section 1: The "Trt-TFA Paradox" & Yield Troubleshooting
Q: I coupled Boc-D-His(Trt)-OH internally in my sequence. Why did my overall peptide yield plummet, and why am I seeing branched byproducts?
A: You are experiencing the "Trt-TFA Paradox." The trityl (Trt) protecting group on the imidazole side chain is highly acid-labile. In standard Boc-SPPS, the N-α Boc group is removed using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). During this exact step, the TFA simultaneously cleaves the side-chain Trt group, as detailed by 1[1].
Causality: Because the Trt group is lost prematurely, the imidazole ring of your D-Histidine becomes completely unprotected for all subsequent synthesis cycles. During the next amino acid coupling, the free nucleophilic nitrogen (N-im) on the imidazole ring attacks the activated incoming amino acid. This causes N-im acylation, leading to severe peptide branching and a massive reduction in the yield of your target linear peptide.
Logical flow of the Trt-TFA paradox demonstrating how internal His placement leads to yield loss.
Q: How can I analytically verify that N-im acylation is the root cause of my low yield?
A: This is a self-validating system. Analyze your crude cleavage product via LC-MS. If N-im acylation occurred, you will observe secondary peaks with a mass shift of +[Mass of the subsequently coupled amino acid(s)]. For example, if you coupled Alanine immediately after D-His, look for a +71 Da adduct.
Section 2: Strategic Solutions for Yield Optimization
Q: If the Trt group falls off during TFA deprotection, how do I successfully synthesize my D-His containing peptide?
A: To restore your overall yield, you must align your synthesis strategy with the chemical realities of the protecting group. We recommend one of the following three strategies:
N-Terminal Placement (The Optimal Route): Design your synthesis so that Boc-D-His(Trt)-OH is the final (N-terminal) residue coupled. Because there are no subsequent amino acids added, the unprotected imidazole ring never faces an activated acylating agent, entirely bypassing the branching issue[1].
Protecting Group Substitution (For Internal Residues): If D-His must be located internally within your sequence, abandon the Trt group. Substitute Boc-D-His(Trt)-OH with a TFA-stable derivative such as Boc-D-His(Bom)-OH (benzyloxymethyl) or Boc-D-His(Dnp)-OH (dinitrophenyl). These groups easily withstand 50% TFA and are only removed during the final HF cleavage or via specific thiolysis.
Transition to Fmoc-SPPS: The Trt group is perfectly orthogonal to Fmoc-SPPS chemistry, where N-α deprotection is achieved with basic piperidine, leaving the acid-labile Trt intact until final cleavage[2].
Table 1: Comparison of D-Histidine Protecting Groups in Boc-SPPS
Protecting Group Derivative
Stability to 50% TFA
Final Cleavage Method
Racemization Risk
Best Use Case
Boc-D-His(Trt)-OH
Cleaved (Highly Labile)
N/A (Lost during synthesis)
Low (Steric shielding)
N-terminal residue only
Boc-D-His(Bom)-OH
Stable
HF / TFMSA
Moderate
Internal residues
Boc-D-His(Dnp)-OH
Stable
Thiolysis (prior to HF)
Low
Complex orthogonal sequences
Boc-D-His(Tos)-OH
Partially Stable
HF
High
Short, simple sequences
Section 3: Minimizing Racemization
Q: If the Trt group is so problematic in Boc-SPPS, why is Boc-D-His(Trt)-OH sold and used at all?
A: It is used exclusively for its unmatched ability to suppress racemization during the critical D-His coupling step[2]. Histidine is notorious for racemizing via the formation of an enolizable imidazolide intermediate. The massive steric bulk of the trityl group effectively shields the imidazole nitrogen, preventing this intermediate from forming. It is a specialized tool designed only for the critical coupling step itself, with the explicit expectation that it will be cleaved immediately after[1].
Section 4: Optimized Experimental Protocol
To maximize yield and optical purity when using Boc-D-His(Trt)-OH at the N-terminus, follow this validated, step-by-step methodology.
Optimized workflow for N-terminal incorporation of Boc-D-His(Trt)-OH in Boc-SPPS.
Resin Preparation: Ensure the resin containing the penultimate amino acid is fully swollen in DCM/DMF (1:1) and the N-α Boc group has been removed via standard 50% TFA/DCM treatment. Wash thoroughly with DCM and neutralize with 5% DIEA in DCM.
In-Situ Pre-Activation: Dissolve 3.0 equivalents of 3[3] and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Allow to pre-activate for no longer than 2 minutes to prevent premature degradation.
Coupling: Add the activated mixture to the resin. Agitate at room temperature (≤25°C) for 1 to 2 hours. Monitor completion using the Kaiser test (a self-validating colorimetric check for free amines).
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and DCM (3x).
Final Deprotection (Simultaneous Cleavage): Treat the resin with 50% TFA in DCM for 25 minutes. Note: This step simultaneously removes the N-terminal Boc group and the side-chain Trt group[1].
Final Cleavage: Proceed directly to final global cleavage using anhydrous Hydrogen Fluoride (HF) or Trimethylsilyl bromide (TMSBr) with appropriate scavengers (e.g., p-cresol, anisole) to release the highly pure peptide from the resin.
Technical Support Center: Optimizing Boc-D-His(Trt)-OH Activation & Minimizing Side Reactions
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing challenges with the incorporation of Boc-D-His(Trt)-OH...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing challenges with the incorporation of Boc-D-His(Trt)-OH . Due to the unique electronic properties of the imidazole ring, histidine is notoriously susceptible to side reactions during carboxyl activation.
This document provides a causal analysis of these side reactions, diagnostic workflows, and self-validating experimental protocols to ensure high-purity, stereochemically defined peptides.
Diagnostic Logic Flow
When coupling Boc-D-His(Trt)-OH, failures rarely stem from the amino acid itself, but rather from the kinetic windows of the activation strategy. Use the diagnostic flowchart below to identify the root cause of your specific synthetic failure.
Caption: Troubleshooting logic for Boc-D-His(Trt)-OH activation side reactions.
Q: Why does Boc-D-His(Trt)-OH epimerize to L-His so rapidly during activation?
A: Histidine vulnerability arises strictly during the carboxyl activation step. When Boc-D-His(Trt)-OH is converted into an activated ester (e.g., O-acylisourea or Oxyma ester), the carbonyl becomes highly electron-withdrawing, which significantly increases the acidity of the α-proton[1]. Under basic conditions (such as the presence of DIPEA), or facilitated by transient intramolecular hydrogen bonding from the unprotected Nδ1 (π) nitrogen of the imidazole ring, this α-proton is easily abstracted[1]. This forms an achiral enolate intermediate. Upon reprotonation, stereochemical integrity is lost, yielding a mixture of D- and L-His isomers[2]. Because your starting material is the D-isomer, this epimerization manifests as an L-His impurity.
Caption: Pathway of base-catalyzed epimerization during histidine activation.
Q: I am observing truncation due to N-α-DIC-endcapping. How do I prevent this without increasing epimerization?
A: There is a well-documented conflicting kinetic relationship between histidine epimerization and N-α endcapping by diisopropylcarbodiimide (DIC)[3]. If you perform in situ activation (adding Boc-D-His(Trt)-OH, DIC, and Oxyma directly to the resin simultaneously), the slow initial formation of the active ester allows unreacted DIC to react with the free N-terminal amine on the resin, causing irreversible endcapping[3]. Conversely, prolonged pre-activation eliminates endcapping but drastically increases epimerization[4]. The optimized solution is a strictly timed 2-to-5-minute pre-activation of the amino acid with DIC alone, followed by addition to the resin and subsequent Oxyma addition[5].
Q: Are there safety or purity risks when using DIC/OxymaPure for difficult histidine couplings?
A: Yes. While DIC/OxymaPure is superior to uronium salts (HATU/HBTU) for minimizing base-catalyzed epimerization, prolonged mixing of DIC and OxymaPure in the absence of a nucleophile (the resin-bound amine) leads to a Beckmann rearrangement[6]. This side reaction generates oxadiazole impurities and highly toxic hydrogen cyanide (HCN) gas[5]. To mitigate this, never pre-mix DIC and OxymaPure for extended periods; sequence their addition according to the protocol below[5].
Quantitative Data: Activation Strategy Comparison
The choice of coupling reagents and pre-activation times dictates the dominant side reaction. The table below summarizes the expected outcomes based on different activation strategies for Boc-D-His(Trt)-OH.
Activation Strategy
Pre-activation Time
Epimerization Risk (D
→
L)
N-
α
Endcapping Risk
HCN Generation Risk
DIC (Pre-act) + Oxyma (Resin)
2–5 min
Low (<1%)
Low
Low
DIC/Oxyma (In Situ)
0 min
Low
High (Truncation)
Low
DIC/Oxyma (Prolonged Pre-act)
>10 min
High (>5%)
Low
High
HATU / DIPEA
1–2 min
Very High
None
None (Guanidinylation risk)
Self-Validating Experimental Protocol
To achieve >99% coupling efficiency while maintaining <1% L-His epimer formation and suppressing HCN/endcapping, utilize the following sequenced-addition protocol.
Objective: Separate the O-acylisourea formation (DIC step) from the active ester formation (Oxyma step) to balance the kinetic window.
Calculate 3.0 equivalents of Boc-D-His(Trt)-OH, 3.0 eq of DIC, and 3.0 eq of OxymaPure relative to your resin loading.
Dissolve Boc-D-His(Trt)-OH in a minimal volume of anhydrous DMF (or NMP).
Dissolve OxymaPure in a separate vial of DMF.
Step 2: The Critical Pre-Activation Window
Add DIC to the Boc-D-His(Trt)-OH solution.
Stir at room temperature for exactly 3 minutes .
Causality Check: This allows sufficient time to consume DIC (preventing N-α endcapping on the resin) but is short enough to prevent extensive oxazolone formation and subsequent epimerization[3].
Step 3: Sequenced Addition
Transfer the pre-activated Boc-D-His(Trt)-OH/DIC mixture to the reaction vessel containing the swelled, deprotected peptide resin.
Immediately add the OxymaPure solution to the reaction vessel.
Causality Check: Adding Oxyma to the resin rather than the pre-activation vial completely suppresses the Beckmann rearrangement that generates HCN and oxadiazole impurities[5].
Step 4: Coupling and Validation
Agitate at room temperature for 45–60 minutes. Do not apply microwave heating , as thermal energy exponentially increases histidine epimerization.
Self-Validation Check: Perform a Kaiser (ninhydrin) test on a small resin aliquot.
If negative (yellow/clear): Coupling is complete. Proceed to washing (3x DMF, 3x DCM).
If positive (blue): Do not extend the reaction time of the current mixture, as epimerization risk increases with time. Drain the vessel and perform a second coupling using 2.0 eq of reagents with no pre-activation (in situ) for 30 minutes.
References
1.[2] Title: OH and Boc-His(Trt)-OH in Peptide Synthesis
Source: Benchchem
URL:
2.[4] Title: Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis...
Source: Scite.ai
URL:
3.[3] Title: Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping...
Source: ACS Publications
URL:
Comparing Boc-D-His(Trt)-OH and Boc-D-His(Tos)-OH protecting group stability
An in-depth comparative analysis of histidine side-chain protecting groups is critical for researchers developing protease-resistant peptidomimetics and therapeutic peptides. When incorporating D-Histidine , safeguarding...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of histidine side-chain protecting groups is critical for researchers developing protease-resistant peptidomimetics and therapeutic peptides. When incorporating D-Histidine , safeguarding stereochemical integrity is paramount; any loss of chiral purity (epimerization from the D- to the L-isomer) can drastically diminish a drug candidate's target affinity and pharmacokinetic stability.
In Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS) and solution-phase strategies, the choice between Boc-D-His(Tos)-OH (Tosyl) and Boc-D-His(Trt)-OH (Trityl) dictates the synthetic workflow. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind their stability profiles, providing self-validating protocols to ensure synthetic success.
The Mechanistic Basis of D-Histidine Epimerization
The fundamental challenge with histidine lies in its imidazole side chain. During amino acid activation, the unprotected
π
-nitrogen (N
π
) of the imidazole ring acts as an intramolecular base. It catalyzes the abstraction of the
α
-proton from the activated active ester, forming a planar enolate intermediate [1]. Upon reprotonation, the stereocenter is scrambled, converting the desired D-histidine into a racemic mixture of D- and L-isomers.
To prevent this, the imidazole ring must be protected. However, the protecting group must survive the iterative cycles of peptide synthesis while remaining fully removable at the end. The divergent chemical properties of the Tosyl and Trityl groups offer distinct strategic advantages.
Mechanistic Stability Profiling: Tosyl vs. Trityl
Boc-D-His(Tos)-OH: The Acid-Tolerant Standard
The p-toluenesulfonyl (Tos) group is the traditional workhorse for Boc-SPPS. It is highly stable to the 50% Trifluoroacetic acid (TFA) used iteratively to remove the N
α
-Boc group.
The Causality of Nucleophilic Instability: While acid-stable, the strong electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic. Consequently, Tosyl is highly susceptible to nucleophilic attack. Experimental data demonstrates that exposure to coupling additives like 1-Hydroxybenzotriazole (HOBt) or primary amines can prematurely cleave the Tos group [2]. If Tos is lost mid-synthesis, the exposed imidazole ring will drive epimerization during subsequent coupling steps.
Boc-D-His(Trt)-OH: The Nucleophile-Resistant Specialist
The triphenylmethyl (Trt) group relies on massive steric bulk to shield the imidazole nitrogen, physically blocking intramolecular proton abstraction [3].
The Causality of Acidic Instability: Trityl is completely stable to nucleophiles (including HOBt and basic amines). However, it is extremely acid-labile due to the high stability of the resulting triphenylmethyl carbocation (
Ph3C+
) [3]. Treating Boc-D-His(Trt)-OH with 50% TFA will simultaneously remove both the Boc and the Trt groups. Therefore, it cannot be used in internal sequence positions during standard Boc-SPPS, but is highly valuable for solution-phase synthesis or when D-His is the final N-terminal residue.
Strategic Decision Workflow
Caption: Decision tree for selecting Boc-D-His protecting groups based on synthesis strategy.
Quantitative Performance Data
The following tables summarize the empirical stability and epimerization rates of both derivatives under standard synthetic stresses.
Table 1: Protecting Group Stability Matrix
Protecting Group
Acidic Stress (50% TFA / DCM)
Nucleophilic Stress (0.1M HOBt / DMF)
Basic Stress (20% Piperidine)
Final Cleavage Reagent
Boc-D-His(Tos)-OH
Highly Stable (>99% intact)
Unstable (Premature cleavage)
Unstable
Liquid HF / Anisole
Boc-D-His(Trt)-OH
Highly Labile (Cleaved)
Highly Stable (>99% intact)
Highly Stable
1-50% TFA
Table 2: Epimerization Rates During Activation (Coupling at 25°C, 1 hour)
Derivative
Activation Method
% L-Isomer Formation (Epimerization)
Causality
Boc-D-His(Tos)-OH
DIC / HOBt
1.2% - 2.5%
Partial Tos loss to HOBt exposes imidazole.
Boc-D-His(Trt)-OH
DIC / HOBt
< 0.5%
Trt remains fully intact, shielding N
τ
.
Boc-D-His(Tos)-OH
HATU / DIEA
< 0.8%
Absence of HOBt preserves Tos integrity.
Self-Validating Experimental Protocols
To ensure scientific integrity, any protecting group strategy must be empirically validated in your specific sequence. The following protocol is a self-validating system designed to quantify premature cleavage and subsequent epimerization.
Objective: Quantify the premature cleavage of Tos vs. Trt under simulated Boc-SPPS conditions and measure the resulting D-to-L epimerization.
Step 1: Model Peptide Synthesis
Synthesize a model peptide-resin (e.g., Boc-Ala-D-His(PG)-Leu-PAM-resin) where PG is either Tos or Trt.
Pause synthesis prior to the final N-terminal Boc deprotection.
Step 2: Stress Induction (The Variable)
Acidic Stress Cohort: Treat 100 mg of resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM.
Nucleophilic Stress Cohort: Treat 100 mg of resin with 0.1M HOBt in DMF for 60 minutes. Wash thoroughly with DMF and DCM.
Step 3: Cleavage & Global Deprotection
For Tos-protected cohorts: Cleave using anhydrous Liquid HF / Anisole (9:1 v/v) at 0°C for 1 hour.
For Trt-protected cohorts: Cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours (if utilizing an appropriate linker), or standard HF.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Step 4: Analytical Validation (The Self-Validating Control)
LC-MS Analysis: Analyze the crude products. A mass shift corresponding to the loss of the protecting group prior to final cleavage indicates instability during Step 2.
Chiral RP-HPLC: Run the crude peptide on a chiral stationary phase (e.g., Chiralpak AD). Integrate the peaks for the D-His and L-His epimers.
Validation Logic: If the protecting group was prematurely lost during the stress phase, the unprotected imidazole will have catalyzed epimerization, resulting in a quantifiable spike in the L-His peak area.
Caption: Experimental workflow for validating D-histidine protecting group stability.
References
Functionalized Zoxopiperazines from amino acids (Thesis detailing Tosyl nucleophilic instability)
Bibliothèque et Archives Canada
URL:[Link]
Comprehensive Comparison Guide: HPLC Method Validation for Boc-D-His(Trt)-OH Chemical Purity
The chemical purity of protected amino acids is a critical quality attribute in solid-phase peptide synthesis (SPPS). Impurities in these starting materials cascade into the final peptide product, exponentially complicat...
Author: BenchChem Technical Support Team. Date: April 2026
The chemical purity of protected amino acids is a critical quality attribute in solid-phase peptide synthesis (SPPS). Impurities in these starting materials cascade into the final peptide product, exponentially complicating purification and compromising the safety and efficacy of peptide-based therapeutics.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical purity of Boc-D-His(Trt)-OH . By moving beyond generic protocols, we explore the mechanistic causality behind method optimization and provide a self-validating experimental workflow grounded in the latest 1[1].
Mechanistic Insights: The Analytical Challenge of Boc-D-His(Trt)-OH
Boc-D-His(Trt)-OH is a highly specialized D-histidine derivative featuring a dual-protection strategy: a tert-butoxycarbonyl (Boc) group at the N-terminus and a trityl (Trt) group on the imidazole side chain. While this, it presents three distinct chromatographic challenges:
Acid Lability of the Boc Group: The Boc group is highly susceptible to acidic cleavage. Traditional peptide HPLC methods rely on 0.1% Trifluoroacetic acid (TFA) at elevated temperatures (e.g., 40°C). Subjecting Boc-D-His(Trt)-OH to these conditions causes in-run degradation, generating artifactual "des-Boc" impurity peaks that falsely lower the reported chemical purity[2].
Hydrophobicity of the Trityl Group: The bulky trityl group dominates the molecule's interaction with the stationary phase. On standard C18 columns, this leads to excessive retention times and poor resolution between closely related trityl-containing impurities (e.g., Fmoc-D-His(Trt)-OH cross-contamination).
Imidazole Ring Basicity: If the mobile phase pH is not strictly controlled, the basic nitrogen on the imidazole ring interacts with residual silanols on the silica matrix, causing severe peak tailing.
Causality in Method Design:
To overcome these issues, our optimized method replaces the standard C18 column with a Phenyl-Hexyl stationary phase . The phenyl rings provide orthogonal
π−π
interactions with the trityl group, dramatically improving the resolution of structurally similar impurities. Furthermore, replacing 0.1% TFA with a 10 mM Ammonium Acetate buffer (pH 4.5) maintains the protonation of the imidazole ring (preventing tailing) while preserving the integrity of the acid-labile Boc group throughout the chromatographic run[3].
Validation Workflow Diagram
ICH Q2(R2) HPLC Method Validation Workflow for Boc-D-His(Trt)-OH Purity Assessment.
Comparative Analysis: Generic C18 vs. Optimized Phenyl-Hexyl Method
To demonstrate the necessity of the optimized conditions, we compared a generic peptide HPLC method against the rationally designed Phenyl-Hexyl method.
Chromatographic Parameter
Method A: Generic C18 Approach
Method B: Optimized Phenyl-Hexyl Approach
Stationary Phase
Standard C18 (4.6 x 250 mm, 5 µm)
Phenyl-Hexyl (4.6 x 150 mm, 3 µm)
Mobile Phase
0.1% TFA in H₂O / Acetonitrile
10 mM NH₄OAc (pH 4.5) / Acetonitrile
Column Temperature
40°C
25°C
Boc Group Stability
Poor (Artifactual degradation ~0.8%)
Excellent (No in-run degradation observed)
Peak Tailing Factor (
Tf
)
1.85 (Significant tailing)
1.05 (Highly symmetrical)
Resolution (
Rs
) from des-Trt
1.2 (High risk of co-elution)
3.1 (Baseline resolved)
Theoretical Plates (
N
)
~8,500
~14,200
Conclusion: Method A fails the 1 due to excessive peak tailing and artifactual degradation[1]. Method B leverages
π−π
selectivity and pH control to achieve a robust, stability-indicating profile suitable for strict regulatory environments.
The following protocol details the execution of Method B. It is designed as a self-validating system : before any quantification occurs, the specificity step (forced degradation) acts as an internal control to prove the method can actively discriminate the intact API from its breakdown products.
Step 1: System Preparation & Equilibration
Mobile Phase Preparation:
Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of ultrapure water. Adjust to pH 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane.
Phase B: HPLC-grade Acetonitrile.
Chromatographic Setup: Install a Phenyl-Hexyl column (4.6 x 150 mm, 3 µm). Set the column oven to 25°C and the UV detector to 210 nm.
Gradient Program: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min. Re-equilibrate at 20% B for 5 minutes.
Step 2: Specificity via Forced Degradation (Internal Validation)
To ensure no co-eluting impurities mask the main peak, subject the sample to forced degradation:
Prepare a 1.0 mg/mL stock solution of Boc-D-His(Trt)-OH in Diluent (50:50 Phase A:Phase B).
Acid Hydrolysis: Add 100 µL of 0.1M HCl to 1 mL of stock. Incubate at 25°C for 4 hours. Neutralize with 0.1M NaOH.
Oxidation: Add 100 µL of 3% H₂O₂ to 1 mL of stock. Incubate at 25°C for 4 hours.
Analysis: Inject the stressed samples. Acceptance Criteria: The principal Boc-D-His(Trt)-OH peak must be baseline resolved (
Rs
> 1.5) from all generated degradation peaks (e.g., des-Boc and des-Trt species).
Step 3: Linearity and Range
Prepare five calibration standards representing 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (Target = 1.0 mg/mL).
Inject each standard in triplicate.
Plot the peak area against the concentration. Calculate the linear regression equation and the correlation coefficient (
R2
).
Step 4: Precision and Accuracy
Repeatability (Precision): Inject the 100% standard (1.0 mg/mL) six consecutive times. Calculate the relative standard deviation (%RSD) of the peak areas.
Recovery (Accuracy): Spike known concentrations of synthesized reference impurities (e.g., Fmoc-D-His(Trt)-OH) into the sample matrix at 3 levels (0.5%, 1.0%, and 1.5% w/w). Calculate the percentage recovery for each spiked level.
Validation Data Summary
The optimized Phenyl-Hexyl method was fully validated according to ICH Q2(R2) guidelines. The empirical data confirms the method is highly accurate, precise, and fit for the intended purpose of releasing Boc-D-His(Trt)-OH for GMP peptide synthesis.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Boc-D-His(Trt)-OH Experimental Results
Status
Specificity
No interference from blank/degradants
Rs
> 2.8 for all forced degradation products
Pass
Linearity
R2
≥ 0.999
R2
= 0.9998 (Range: 0.5 – 1.5 mg/mL)
Pass
Precision (Repeatability)
%RSD ≤ 2.0% (n=6)
%RSD = 0.42%
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.7% across all spike levels
Pass
Limit of Detection (LOD)
Signal-to-Noise ≥ 3:1
0.015 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise ≥ 10:1
0.045 µg/mL
Pass
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: europa.eu
URL: [Link]
Title: Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine
Source: scirp.org
URL: [Link]
Chiral Chromatography Techniques for Boc-D-His(Trt)-OH Enantiomeric Excess: A Comparative Guide
Executive Summary Boc-D-His(Trt)-OH is a highly specialized, dual-protected D-histidine derivative utilized extensively in solid-phase peptide synthesis (SPPS), particularly for the creation of transition-state analogs a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Boc-D-His(Trt)-OH is a highly specialized, dual-protected D-histidine derivative utilized extensively in solid-phase peptide synthesis (SPPS), particularly for the creation of transition-state analogs and metalloprotease inhibitors[1]. Because even minor chiral drift can result in the accumulation of unwanted diastereomers during complex peptide chain elongation, raw material specifications demand strict control of enantiomeric excess (≥99% ee)[1].
This guide objectively compares the performance of leading polysaccharide-based Chiral Stationary Phases (CSPs) for the resolution of Boc-D-His(Trt)-OH and provides a self-validating experimental protocol for accurate ee% determination.
Mechanistic Causality: The Science of Chiral Separation
The separation of enantiomers on a chiral HPLC column relies fundamentally on diastereomeric binding via three-point interactions with the chiral coating of the stationary phase[2]. For Boc-D-His(Trt)-OH, successful chiral recognition is governed by two critical mechanistic factors:
The Steric Advantage of Dual Protection : The immense steric bulk of the triphenylmethyl (Trt) group on the imidazole ring, combined with the N-alpha tert-butoxycarbonyl (Boc) group, severely restricts the molecule's conformational flexibility. This rigidity forces the D- and L-enantiomers into highly distinct spatial orientations, maximizing differential π-π stacking and hydrogen bonding with the carbamate linkages of the CSP.
The Acidic Modifier Rule (Ionization Suppression) : Boc-D-His(Trt)-OH possesses a free C-terminal carboxylic acid (pKa ~2.5). In standard normal-phase solvents, partial ionization of this moiety leads to severe secondary interactions with the silica support, causing peak tailing and catastrophic loss of resolution. The addition of a volatile acidic modifier (e.g., 0.1% Trifluoroacetic acid) is non-negotiable; it forces the carboxylic acid into a fully protonated, neutral state, ensuring sharp peaks and reproducible retention times.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Polysaccharide-based columns are historically validated for the resolution of Boc-protected amino acid derivatives using alkane/alcohol mobile phases[3]. Below is an objective performance comparison of three primary CSP architectures for Boc-His(Trt)-OH separation.
Quantitative Performance Comparison
Chiral Column
Stationary Phase Chemistry
Retention Time (D-isomer)
Retention Time (L-isomer)
Resolution (
Rs
)
Method Suitability & Causality
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
12.4 min
15.1 min
3.1
Excellent. The helical amylose structure tightly accommodates the bulky Trt group, providing baseline separation. Standard choice for quality control.
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
17.8 min
14.2 min
2.4
Good. The linear cellulose conformation alters the chiral cavity, typically resulting in a reversed elution order compared to amylose phases.
Chiralpak IA
Immobilized Amylose
11.5 min
14.0 min
3.4
Superior Versatility. Because the phase is immobilized, samples can be injected in strong solvents like DCM or THF, exploiting the compound's superior solubility profile[1].
(Note: Representative data based on standardized 80:20 Hexane:Isopropanol + 0.1% TFA mobile phase at 1.0 mL/min).
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness and scientific integrity, the following methodology employs a self-validating system. You cannot mathematically prove 100% ee without first proving the system's capability to separate the racemate under the exact same conditions.
Step 1: Mobile Phase Preparation
Mixture : Hexane (HPLC Grade) / Isopropanol (HPLC Grade) / Trifluoroacetic Acid (TFA) in an 80:20:0.1 (v/v/v) ratio.
Degassing : Sonicate for 15 minutes to prevent outgassing in the pump head, which can cause retention time drift.
Step 2: Sample Preparation
Racemic Control : Dissolve 1.0 mg of racemic Boc-His(Trt)-OH in 1.0 mL of the mobile phase.
Test Sample : Dissolve 1.0 mg of the Boc-D-His(Trt)-OH batch (Target purity ≥98.0%[4]) in 1.0 mL of the mobile phase.
Critical Note: Unless using an immobilized column (like Chiralpak IA), do not dissolve the sample in pure DCM or THF, as injecting strong solvents onto coated columns (AD-H/OD-H) will aggressively strip the chiral stationary phase.
Step 3: Chromatographic Execution
Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Flow Rate : 1.0 mL/min (Isocratic)
Column Temperature : 25°C
Detection : UV at 254 nm (The Trt group provides a massive chromophoric cross-section at this wavelength, ensuring high signal-to-noise ratios).
Injection Volume : 10 µL
Step 4: System Suitability Testing (SST) & Calculation
Inject the Racemic Control : The system is only validated if two distinct peaks appear with an area ratio of approximately 50:50 and a Resolution (
Rs
) > 1.5.
Inject the Test Sample : Integrate the peaks corresponding to the D-isomer and the L-isomer impurity.
Calculate Enantiomeric Excess :
ee%=(AreaD+AreaLAreaD−AreaL)×100
Workflow Visualization
Fig 1: Chiral HPLC workflow for Boc-D-His(Trt)-OH enantiomeric excess determination.
References
Chiral Heterocycle-Based Receptors for Enantioselective Recognition. MDPI. Available at:[Link]
Palladium-Catalyzed Aminocarbonylation of (Hetero)aryl Iodides with α-Amino Acid Esters as Nucleophiles. ACS Publications. Available at: [Link]
Comparing racemization rates of Boc-D-His(Trt)-OH vs Boc-L-His(Trt)-OH
The Stereochemical Paradox: A Comparative Guide to Racemization Rates of Boc-D-His(Trt)-OH vs. Boc-L-His(Trt)-OH For researchers and drug development professionals, ensuring the stereochemical integrity of synthetic pept...
Author: BenchChem Technical Support Team. Date: April 2026
The Stereochemical Paradox: A Comparative Guide to Racemization Rates of Boc-D-His(Trt)-OH vs. Boc-L-His(Trt)-OH
For researchers and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is a non-negotiable metric of success. Histidine remains one of the most notoriously difficult amino acids to incorporate during Solid-Phase Peptide Synthesis (SPPS) without inducing partial racemization[1].
When comparing the enantiomers Boc-D-His(Trt)-OH and Boc-L-His(Trt)-OH , a fundamental paradox emerges: in an achiral vacuum, their intrinsic rates of base-catalyzed racemization are mathematically identical. However, in the practical context of peptide synthesis—where these building blocks are coupled to a chiral, growing peptide chain—their apparent racemization (epimerization) rates diverge significantly. This guide explores the mechanistic causality behind this divergence, provides comparative empirical data, and outlines self-validating protocols to suppress this detrimental side reaction.
The Mechanistic Foundation of Histidine Racemization
To understand why Boc-His(Trt)-OH derivatives are vulnerable to racemization, we must examine the electronic properties of the imidazole ring during carboxyl activation.
The trityl (Trt) protecting group is sterically bulky and selectively protects the
τ
-nitrogen (N
ϵ
2) of the imidazole ring. This leaves the
π
-nitrogen (N
δ
unprotected and electronically active[2]. When the carboxyl group of the histidine derivative is converted into a highly electrophilic activated ester (e.g., via DIC or HATU), the
α
-proton becomes significantly more acidic. Under basic coupling conditions, the unprotected
π
-nitrogen acts as an intramolecular base, abstracting the
α
-proton to form a planar, achiral enolate intermediate[1][2]. Reprotonation of this intermediate can occur from either face, yielding a mixture of D- and L-enantiomers.
Figure 1: Mechanism of base-catalyzed histidine racemization via π-nitrogen proton abstraction.
The Chiral Environment Paradox: Double Stereodifferentiation
If the intrinsic racemization mechanism is identical for both enantiomers, why do we observe different epimerization rates when synthesizing complex peptides? The answer lies in double stereodifferentiation [3].
Histidine racemization does not occur continuously; it happens exclusively during a narrow kinetic window: the lifetime of the activated intermediate in solution[2]. When coupling an activated histidine derivative to an L-amino acid on a resin, the transition state is diastereomeric.
Matched Interaction: Coupling Boc-L-His(Trt)-OH to an L-peptide chain is generally sterically favored. The coupling rate (
kcouple
) is fast, meaning the activated ester is rapidly consumed, leaving very little time for the competing racemization pathway (
krac
) to occur.
Mismatched Interaction: Coupling Boc-D-His(Trt)-OH to an L-peptide chain often creates a sterically mismatched transition state. The coupling rate (
kcouple
) slows down. Because the activated ester persists longer in the basic solution, the
π
-nitrogen has a prolonged opportunity to abstract the
α
-proton, leading to a higher observed rate of epimerization back to the L-isomer[3].
Figure 2: Impact of double stereodifferentiation on apparent racemization rates of enantiomers.
Quantitative Comparison & Kinetic Data
The tables below summarize the impact of coupling conditions and stereochemical matching on the epimerization of Boc-His(Trt)-OH derivatives.
Table 1: Influence of Coupling Reagents on Histidine Racemization (General Boc-His(Trt)-OH)
Note: Pre-activation extends the lifetime of the activated ester and must be avoided.
| DEPBT / DIPEA | 0 mins (In situ) | Moderate | < 1.0%[4] |
Table 2: Epimerization Rates of Enantiomers Coupled to an L-Peptide Resin
Illustrating the kinetic resolution effect of double stereodifferentiation using DIC/HOBt.
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to confirm that causality is respected at every step.
Protocol A: Optimized Coupling of Boc-His(Trt)-OH Enantiomers
Causality Focus: Minimizing the lifetime of the activated ester and reducing base strength to prevent
α
-proton abstraction.
Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DCM/DMF for 20 minutes.
Deprotection: Remove the N-terminal Boc group using 50% TFA in DCM. Wash thoroughly with DCM and DMF.
Reagent Preparation (No Pre-activation): In a separate vial, dissolve 3.0 equivalents of the Boc-His(Trt)-OH enantiomer and 3.0 equivalents of DEPBT (or OxymaPure) in minimal DMF[4]. Crucial: Do not add the base yet.
In Situ Activation & Coupling: Add the amino acid/coupling reagent solution directly to the resin. Immediately add 6.0 equivalents of a sterically hindered base, such as 2,4,6-trimethylpyridine (sym-collidine), rather than DIPEA[4]. Shake at room temperature for 2 hours.
Self-Validation (Kaiser Test): Perform a quantitative Kaiser (ninhydrin) test.
Logic Check: If the test is positive (incomplete coupling), do not extend the reaction time, as the activated ester has likely degraded, and prolonged base exposure only increases racemization. Instead, drain the resin, wash, and perform a fresh double-coupling using the exact same stoichiometry.
Protocol B: Quantification of Epimerization via LC-MS
Causality Focus: Accurately resolving isobaric D/L doublets without inducing background racemization during sample prep.
Cleavage: Cleave the peptide from the resin using standard anhydrous HF procedures (for Boc-SPPS).
Acid Hydrolysis: Place 1 mg of the crude peptide in a hydrolysis tube with 500 µL of 6M HCl. Evacuate the tube, seal, and heat at 110°C for exactly 24 hours[1].
Derivatization: React the hydrolyzed free amino acids with Marfey’s Reagent (FDAA) to convert the enantiomeric histidine mixture into resolvable diastereomers.
Self-Validation (System Suitability Blank): Before analyzing the sample, inject a synthetic standard mixture of D-His and L-His derivatized with FDAA into the LC-MS.
Logic Check: You must observe baseline resolution of the two peaks (typically a doublet signature with identical mass spectra but distinct retention times)[2]. If baseline resolution is not achieved, reduce the gradient slope of the mobile phase before proceeding.
Analysis: Inject the sample. Quantify the percentage of epimerization by integrating the area under the curve (AUC) for the mismatched diastereomeric peak relative to the total histidine AUC.
Conclusion & Strategic Recommendations
While Boc-D-His(Trt)-OH and Boc-L-His(Trt)-OH are symmetrical enantiomers, their behavior in solid-phase peptide synthesis is highly contextual. The chiral environment of the growing peptide chain dictates their coupling kinetics, which in turn dictates their susceptibility to
π
-nitrogen-catalyzed racemization.
For drug development professionals synthesizing complex stereospecific peptides, relying solely on standard HATU/DIPEA protocols is a critical liability. Transitioning to zero-pre-activation protocols utilizing DEPBT or DIC/OxymaPure, combined with sterically hindered bases like sym-collidine, is essential to preserving the stereochemical integrity of both D- and L-histidine derivatives.
References
Peptide Chemistry. Histidine Racemization in SPPS: Prevention & Detection. Peptide Chemistry. Available at: [Link]
The Journal of Organic Chemistry. Stereocontrolled Total Synthesis of (−)-Kaitocephalin. ACS Publications. Available at:[Link]
ResearchGate. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. Available at: [Link]